Benzylpenicillin (Penicillin G) represents a historically significant β-lactam antibiotic that continues to play a crucial role in antimicrobial therapy. However, its clinical utility is substantially challenged by inherent chemical instability across various environmental conditions, leading to formation of multiple degradation products with reduced antimicrobial activity and potential allergenic consequences. The degradation kinetics of benzylpenicillin are influenced by multiple factors including pH, temperature, buffer composition, and presence of catalytic substances. Understanding these degradation pathways is essential for pharmaceutical scientists and clinical researchers engaged in formulation development, storage condition optimization, and assessment of degradation-related adverse effects.
The chemical liability of benzylpenicillin primarily resides in the strained β-lactam ring, which is susceptible to nucleophilic attack, and the thiazolidine ring, which can undergo rearrangements under specific conditions. These molecular vulnerabilities result in complex degradation profiles that have been investigated for decades, yet continue to present challenges in clinical practice and pharmaceutical manufacturing. This comprehensive review synthesizes current understanding of benzylpenicillin degradation mechanisms, analytical methods for monitoring degradation, and emerging strategies for stabilization based on the latest research findings.
The degradation pathways of benzylpenicillin are predominantly dictated by environmental pH, resulting in distinct product profiles under acidic, neutral, and alkaline conditions. These pathways involve complex rearrangements of the β-lactam ring and adjacent molecular structures, leading to products with varying chemical properties and biological activities.
Table 1: Major Degradation Products of Benzylpenicillin Under Different Conditions
| Degradation Product | Formation Conditions | Structural Characteristics | Biological Significance |
|---|---|---|---|
| Benzylpenicilloic Acid | Alkaline pH (pH 7.5-10) [1] [2] | β-lactam ring opened, carboxylic acid groups | Primary alkaline degradation product, exists as diastereomer mixture |
| Benzylpenilloic Acid | Acidic conditions [3] | Decarboxylated form of penicilloic acid | Intermediate in microbial degradation pathways |
| Benzylpenillic Acid | Acidic degradation [4] | Rearranged condensation product | Identified in chromatographic studies of degraded samples |
| Benzylpenamaldic Acid | Various conditions [4] | Intermediate imine/enamine tautomer | Proposed epimerization pathway intermediate [2] |
| D-Benzylpenicillenic Acid | Acidic rearrangement [1] | Rearranged with different ring structure | Forms in strongly acidic conditions |
| 5R,6R-Benzylpenicilloic Acid | Initial alkaline hydrolysis [2] | Specific stereoisomer | Direct hydrolytic product before epimerization |
| 5S,6R-Benzylpenicilloic Acid | Epimerization at C5 [2] | Epimer of initial hydrolysis product | Favored product at equilibrium |
At neutral to alkaline pH (physiological range of pH 7.4-7.5), benzylpenicillin undergoes hydrolytic cleavage of the β-lactam ring, forming benzylpenicilloic acid as the primary degradation product [1]. This reaction proceeds through nucleophilic attack on the carbonyl carbon of the β-lactam ring, resulting in ring opening and formation of carboxylic acid functionalities. Research has demonstrated that the initially formed 5R,6R-benzylpenicilloic acid undergoes subsequent epimerization at the C5 position to yield 5S,6R-benzylpenicilloic acid, with the latter being the thermodynamically favored isomer at equilibrium [2]. The epimerization mechanism proceeds via an imine tautomer of penamaldic acid rather than the previously hypothesized enamine pathway.
Under acidic conditions, benzylpenicillin undergoes distinct rearrangement pathways, initially forming D-benzylpenicillenic acid through rearrangement processes [1]. Further degradation in acidic environments leads to formation of benzylpenillic acid and benzylpenilloic acid, which have been identified as significant components of the degradation profile [4]. These acidic degradation pathways involve intramolecular rearrangements and decarboxylation reactions that substantially alter the penicillin nucleus.
The following diagram illustrates the complex relationship between primary degradation pathways and resulting products:
Figure 1: Primary degradation pathways of benzylpenicillin under different pH conditions
The complex degradation profile of benzylpenicillin necessitates sophisticated analytical approaches for separation, identification, and quantification of degradation products. Liquid chromatography has emerged as the predominant technique for these analyses, with various methodological adaptations developed to address specific separation challenges.
Reversed-phase HPLC with C18 stationary phases has demonstrated excellent capability in separating benzylpenicillin from its major degradation products. An ion-pair reversed-phase HPLC method has been successfully developed that can separate benzylpenicillin from five key degradation products - D-penicillamine, benzylpenilloic acid, benzylpenamaldic acid, benzylpenicilloic acid, and benzylpenillic acid - with resolution adequate for reliable quantification [4]. The retention characteristics of these compounds vary significantly, with benzylpenillic acid exhibiting the longest retention time (22.0 minutes) under the reported conditions, while D-penicillamine elutes much earlier (4.5 minutes) [4].
Method validation studies have confirmed that this HPLC approach enables precise quantification using linear calibration curves, making it suitable for kinetic studies of degradation processes [4]. For optimal performance, the method employs a mobile phase of 0.05 M phosphate buffer (pH 3.5)-methanol (64:36) which consistently provides good selectivity across different C18 stationary phases [5]. This method has been validated through an interlaboratory study involving seven laboratories, confirming its reproducible selectivity for both assay and purity testing of benzylpenicillin [5].
Beyond standard HPLC, researchers have employed complementary analytical techniques to fully characterize benzylpenicillin degradation products. Nuclear magnetic resonance (NMR) spectroscopy has been instrumental in elucidating the stereochemical aspects of degradation, particularly confirming the epimerization process at C5 in benzylpenicilloic acid [2]. Additionally, ultraviolet spectroscopy and differential pulse polarography have provided supplementary structural information for degradation product identification [2].
For complex mixtures or when investigating novel degradation pathways, gradient elution methods have been developed that enhance the separation capability for strongly retained impurities. By increasing the methanol content from 36% to 50% with a linear gradient over 20 minutes starting immediately after elution of the main benzylpenicillin peak, researchers can achieve elution of more hydrophobic degradation products that would otherwise remain on the column under isocratic conditions [5].
The inherent instability of benzylpenicillin in aqueous solutions presents significant challenges for pharmaceutical formulation and clinical administration. Among various stabilization approaches, cyclodextrin complexation has emerged as a particularly promising strategy to enhance benzylpenicillin stability through molecular encapsulation.
Cyclodextrins (CDs) are cyclic oligosaccharides with hydrophobic internal cavities and hydrophilic exteriors that can form inclusion complexes with drug molecules. Research has demonstrated that the stabilization efficacy of cyclodextrins against benzylpenicillin degradation depends critically on the specific cyclodextrin type and its substitution pattern:
Table 2: Effects of Cyclodextrin Complexation on Benzylpenicillin Stability
| Cyclodextrin Type | Effect on Degradation Rate | Molecular Mechanism | Research Findings |
|---|---|---|---|
| Native β-Cyclodextrin | Catalytic effect (increased degradation) | Partial inclusion exposing β-lactam to nucleophiles | Destabilizing effect observed [6] |
| Methylated β-Cyclodextrin (Trimeb) | Stabilizing effect (decreased degradation) | Complete encapsulation protecting β-lactam ring | Fully methylated derivative shows optimal stabilization [6] |
| Partially Methylated β-Cyclodextrin | Moderate destabilization | Incomplete protection due to partial methylation | Reduced catalytic effect compared to native βCD [6] |
| Negatively Charged Cyclodextrins | Stabilizing effect | External guest-host association protecting β-lactam | Positive effect against β-lactamase degradation [7] |
| γ-Cyclodextrin | Variable effects based on substitution | Size-dependent inclusion complex formation | Methylated derivatives generally more effective [6] |
The degree of methylation plays a critical role in determining whether a cyclodextrin derivative exerts stabilizing or destabilizing effects on benzylpenicillin. Fully methylated β-cyclodextrin derivatives such as Trimeb demonstrate significant stabilization, while partial methylation only marginally reduces the catalytic effect observed with native β-cyclodextrin [6]. This relationship underscores the importance of complete encapsulation in achieving effective stabilization of the β-lactam ring against hydrolytic attack.
Beyond cyclodextrin effects, numerous kinetic factors influence the degradation rate of benzylpenicillin in aqueous solutions:
pH Profile: Benzylpenicillin exhibits maximum stability in slightly acidic conditions (pH 6-6.5), with significant acceleration of degradation at both lower and higher pH values [6]. The degradation rate increases substantially under alkaline conditions, with the half-life decreasing dramatically as pH rises above 7.0.
Temperature Effects: Degradation follows classical Arrhenius behavior, with the rate constant increasing exponentially with temperature [6]. Proper temperature control during storage and administration is therefore critical for maintaining potency.
Buffer Composition: The ionic composition of the solution can catalyze degradation through specific buffer effects. Phosphate buffers in particular can influence degradation kinetics compared to other buffer systems [6].
Catalytic Additives: Certain excipients, including sucrose and other polyhydric alcohols, can accelerate benzylpenicillin degradation through complex formation and catalytic effects [7] [6].
Beyond chemical degradation, benzylpenicillin undergoes enzymatic transformation in biological systems and the environment, with important implications for drug efficacy and environmental impact. Microbial degradation pathways represent significant mechanisms for antibiotic decomposition in natural environments.
Several bacterial and fungal species have demonstrated the capability to utilize benzylpenicillin as a carbon and nitrogen source through specialized enzymatic pathways. A Pseudomonas species and a Fusarium species isolated from pasture soil have been shown to grow syntrophically on mineral media with benzylpenicillin as the sole carbon and nitrogen source [3]. During this synergistic degradation process, benzylpenicilloic and benzylpenilloic acids were identified as intermediates, with activities of both organisms necessary for complete decomposition of the phenylacetate side chain [3].
Notably, these microbial degradation pathways do not proceed through 6-aminopenicillanic acid, distinguishing them from certain industrial processes for penicillin modification [3]. Instead, the microorganisms employ specialized enzyme systems capable of cleaving various bonds in the penicillin molecule, ultimately leading to complete mineralization of the antibiotic. This microbial degradation capacity has significant implications for the environmental persistence of penicillin antibiotics and potential applications in bioremediation of antibiotic-contaminated environments.
During syntrophic growth of the Pseudomonas and Fusarium species on benzylpenicillin, researchers observed a distinctive red pigment appearing in fungal hyphae growing through bacterial colonies [3]. This phenotypic response may represent a visual indicator of the synergistic degradation process or specific metabolic interactions between the two organisms during penicillin metabolism.
Well-designed kinetic studies are essential for quantifying benzylpenicillin degradation rates and identifying degradation products under controlled conditions. A robust experimental approach involves the following steps:
Solution Preparation: Prepare benzylpenicillin solutions in appropriate buffer systems covering the pH range of interest (typically pH 3-10). Use freshly prepared solutions to ensure initial concentration accuracy and minimize pre-degradation.
Temperature Control: Maintain solutions at constant temperature using precision water baths or environmental chambers. Common study temperatures include 4°C (refrigeration), 25°C (room temperature), and 37°C (physiological temperature).
Sampling Schedule: Withdraw samples at predetermined time intervals based on expected degradation kinetics. More frequent sampling is necessary during early stages when degradation rates are often highest.
Sample Stabilization: Immediately stabilize collected samples to prevent further degradation, typically through rapid cooling, pH adjustment to optimal stability range, or immediate analysis.
Analytical Quantification: Analyze samples using validated HPLC methods with detection at appropriate wavelengths (typically 210-230 nm for penicillins). Quantify benzylpenicillin and major degradation products against calibrated standards.
Data Analysis: Determine degradation rate constants by fitting concentration-time data to appropriate kinetic models (typically first-order or pseudo-first-order kinetics). Calculate half-lives and shelf-life estimates from these parameters.
For reliable separation and quantification of benzylpenicillin degradation products, implement the following HPLC protocol:
For enhanced separation of strongly retained impurities, employ a gradient method starting with the isocratic mobile phase composition and increasing methanol content linearly to 50% over 20 minutes immediately after elution of the benzylpenicillin peak [5]. System suitability should be verified using resolution tests with phenylacetic acid as a reference compound [5].
The comprehensive analysis of benzylpenicillin degradation pathways reveals a complex chemical landscape with significant implications for pharmaceutical development, clinical practice, and environmental science. The multiple degradation routes influenced by pH, temperature, and catalytic factors underscore the challenges in formulating stable benzylpenicillin products. The identification of specific degradation products, particularly those with potential allergenic properties, provides crucial insights for minimizing adverse drug reactions and improving product safety profiles.
Recent advances in stabilization technologies, especially cyclodextrin complexation with fully methylated derivatives, offer promising approaches for enhancing benzylpenicillin stability in aqueous formulations. The structure-activity relationships established for cyclodextrin effects provide valuable guidance for rational excipient selection in formulation development. Furthermore, the characterization of microbial degradation pathways opens possibilities for bioremediation applications addressing environmental antibiotic contamination.
Future research directions should focus on refining analytical methodologies for detecting minor degradation products, developing novel stabilization strategies with improved efficacy and safety profiles, and exploring the clinical relevance of specific degradation products in penicillin allergy mechanisms. Through continued investigation of benzylpenicillin degradation science, researchers can address persistent challenges in antibiotic stability, efficacy, and safety, ultimately enhancing therapeutic outcomes for this essential antimicrobial agent.
For researchers seeking additional technical information on benzylpenicillin degradation, the following resources provide valuable specialized knowledge:
Brodersen, R. (1947). Stability of penicillin G in aqueous solution as a function of hydrogen ion concentration and temperature. Acta Pharmacologica et Toxicologica, 3(4), 345-363. [6]
Popielec, A., & Loftsson, T. (2017). Effects of cyclodextrins on the chemical stability of drugs. International Journal of Pharmaceutics, 531(2), 532-542. [6]
Levine, B. B. (1960). Degradation of benzylpenicillin at pH 7.5 to D-benzylpenicilloic acid. Nature, 187, 939-940. [1]
Johnsen, J. (1981). Synergistic degradation of benzylpenicillin by a Pseudomonas strain and a Fusarium strain. Current Microbiology, 6, 27-30. [3]
The following diagram illustrates the biosynthesis pathway of benzylpenicillin in its native producer, Penicillium chrysogenum, and the engineered pathway in yeast.
Diagram of the benzylpenicillin biosynthesis pathway and key engineering strategy in yeast [1].
Benzylpenicillin's antibacterial activity stems from its irreversible inhibition of bacterial cell wall synthesis [2]. It acts as a suicide inhibitor by covalently binding to penicillin-binding proteins (PBPs), which are transpeptidase enzymes that cross-link the peptidoglycan chains in the bacterial cell wall [3] [2]. This binding inhibits the final cross-linking step, leading to cell lysis and death [2].
The table below summarizes fundamental technical data for benzylpenicillin, relevant for research and development contexts.
| Property | Description |
|---|---|
| IUPAC Name | (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid [4] |
| Molecular Formula | C₁₆H₁₈N₂O₄S [4] [3] |
| Molar Mass | 334.39 g·mol⁻¹ [4] [3] |
| Source | Naturally produced by the fungus Penicillium chrysogenum [4] [5] |
| Primary Target | Penicillin-binding proteins (PBPs) [3] [2] |
| Mode of Action | Irreversible inhibitor of bacterial cell wall synthesis (bactericidal) [3] [2] |
| Key Biosynthetic Enzymes | ACV Synthetase (PcbAB), Isopenicillin N Synthase (PcbC), Acyl-CoA Transacylase (PclA), Phenylacetyl-CoA Ligase (PenDE) [1] |
Industrial production of benzylpenicillin involves the fermentation of Penicillium chrysogenum [4]. The process includes fermentation, recovery, and purification, with the presence of the product in solution inhibiting the reaction [4]. Continuous extraction is used to maximize product yield [4].
Key production factors include:
To build a comprehensive whitepaper, you will need to consult specialized resources for data on related substances and analytical methods. I suggest you:
The table below lists various benzylpenicillin impurities and related compounds found in pharmaceutical reference standards catalogs. These are used for analytical method development, validation, and quality control during drug production [1] [2].
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Notes |
|---|---|---|---|---|
| Benzyl Penicilloic Acid (HCl Salt) | Not Available | C₁₆H₂₁ClN₂O₅S | 388.86 | Mixture of diastereomers [1] |
| Benzyl Penicilloic Acid (Na Salt) | Not Available | C₁₆H₁₉N₂NaO₅S | 374.39 | Mixture of diastereomers [1] |
| N-Phenylacetylglycine | 500-98-1 | C₁₀H₁₁NO₃ | 193.2 | Degradation product [1] |
| DL-Benzylpenicillenic Acid | 3264-88-8 | C₁₆H₁₈N₂O₄S | 334.39 | [1] |
| Isopenicillin F Potassium | 97299-13-3 | C₁₄H₁₉KN₂O₄S | 350.47 | [1] |
| Benzylpenicillin Impurity 3 | Not Available | C₂₇H₂₇N₃O₂ | 425.5 | N-(1,4-Dibenzyl-5-oxo-2,3,4,5-tetrahydro-1H-1,4-diazepin-6-yl)-2-phenylacetamide [2] |
| Monomethyl Benzylpenicilloate | 59054-27-2 | C₁₇H₂₂N₂O₅S | 366.43 | [1] |
The general workflow for identifying and quantifying these impurities typically involves the use of the reference standards listed above, in conjunction with chromatographic methods. The following diagram outlines the core process.
Penicillin Impurity 11, chemically identified as (2R,4S)-2-((2-(4-hydroxyphenoxy)acetamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid, is a specified impurity in penicillin-based pharmaceutical products that requires careful monitoring and control during drug development and manufacturing. This impurity has a molecular formula of C15H20N2O5S and a molecular weight of 340.4 g/mol [1]. As regulatory authorities worldwide continue to strengthen requirements for impurity profiling, the development of robust analytical methods for detecting and quantifying penicillin impurity 11 has become increasingly important for ensuring drug safety and quality.
The significance of penicillin impurity 11 analysis extends throughout the drug development lifecycle, from early formulation studies to commercial quality control. According to SynZeal, penicillin impurity 11 reference standards can be used for analytical method development, method validation, and Quality Control applications for Abbreviated New Drug Applications (ANDAs) or during commercial production of penicillin [1]. These products are specifically marketed as reference standards with detailed characterization data compliant with regulatory guidelines, though they are for analytical purposes only and not for human use. The ability to accurately identify and quantify this impurity is essential for complying with stringent regulatory standards set by agencies including the FDA, EMA, and other international bodies.
The analysis of penicillin impurities, including penicillin impurity 11, employs various chromatographic techniques, with high-performance liquid chromatography (HPLC) being the most widely used and recommended method. Historical approaches to penicillin analysis included microbiological assays, but these were prone to false-positive results caused by active metabolites or interfering antibacterial substances, and offered poor precision compared to modern instrumental techniques [2]. While bioassay procedures could distinguish penicillin residues from other antibiotics using penicillinase, they lacked the capability to differentiate between different penicillins, limiting their utility for specific impurity profiling [2].
Chromatographic methods overcome these limitations by providing the necessary separation power to resolve penicillin impurity 11 from other closely related compounds. The selection of an appropriate analytical method depends on several factors including the required sensitivity, specificity, available instrumentation, and the matrix in which the impurity must be detected. For penicillin impurity 11 analysis, the method must demonstrate sufficient sensitivity to detect the impurity at appropriate levels based on its toxicological concern and the daily dose of the drug product, typically meeting thresholds established in ICH guidelines.
Table 1: Comparison of Analytical Techniques for Penicillin Impurity Analysis
| Technique | Detection Limits | Applications | Advantages | Limitations |
|---|---|---|---|---|
| HPLC-UV | Varies by compound; e.g., pg/mL levels for benzylpenicillin in milk [2] | Pharmaceutical formulations, stability studies | Widely available, robust, suitable for quality control | Limited specificity for complex matrices |
| HPLC-Fluorescence | Improved sensitivity with derivatization | Biological fluids, trace analysis | Enhanced sensitivity for specific applications | Requires derivatization, additional method development |
| LC-MS/MS | Highest sensitivity and specificity | Biomolecular matrices, confirmatory testing | Structural identification, unmatched specificity | Expensive instrumentation, requires expertise |
| GC-MS | Suitable for volatile derivatives | Foodstuff, tissue analysis [2] | Complementary technique to LC | Requires derivatization, not suitable for thermolabile compounds |
| Thin-Layer Chromatography | Moderate sensitivity | Screening applications | Rapid, cost-effective screening | Lower resolution, limited quantitative capability |
HPLC with UV detection represents the most practical and widely implemented approach for the analysis of penicillin impurity 11 in pharmaceutical formulations. Based on comprehensive reviews of chromatographic methods for penicillins, reversed-phase chromatography using C8 or C18 stationary phases with acidic mobile phases typically provides optimal separation for penicillin compounds and their impurities [2]. The acidic nature of penicillins necessitates careful control of mobile phase pH to suppress ionization and achieve adequate retention and peak shape.
The selection of column temperature significantly impacts the separation of penicillin impurities. Studies have demonstrated that temperature variations affect the resolution of closely eluting peaks in penicillin analysis [2]. For penicillin impurity 11, maintaining a column temperature between 25-40°C typically provides optimal performance, though this should be verified during method development. The use of a column oven is recommended to maintain consistent temperature, which is critical for method reproducibility, especially in regulated environments.
UV detection represents the most practical detection approach for routine analysis of penicillin impurity 11. Most penicillins exhibit sufficient UV absorption in the range of 200-230 nm due to their β-lactam and thiazolidine ring structures [3]. For penicillin impurity 11, which contains additional chromophores including the 4-hydroxyphenoxy group, detection at 220-240 nm typically provides adequate sensitivity while maintaining selectivity against potential interfering compounds. The exact wavelength should be determined based on the specific UV spectrum of the impurity reference standard.
For applications requiring enhanced sensitivity or additional confirmation, mass spectrometric detection offers superior capabilities. LC-MS methods, particularly when using tandem mass spectrometry (LC-MS/MS), provide unequivocal identification and quantification of penicillin impurity 11 even in complex matrices [3]. These techniques are especially valuable during method development for confirming the identity of peaks observed in HPLC-UV chromatograms and for investigating potential degradation pathways. The MS detection parameters must be optimized using an authentic reference standard of penicillin impurity 11 to establish the optimal ionization conditions and characteristic fragment ions for selected reaction monitoring (SRM).
Table 2: Optimal HPLC Conditions for Penicillin Impurity 11 Analysis
| Parameter | Recommended Conditions | Alternative Options | Notes |
|---|---|---|---|
| Column Stationary Phase | C8 or C18 | Phenyl, Polar Embedded C18 | 150-250 mm length, 4.6 mm internal diameter, 3-5 μm particle size |
| Mobile Phase | Phosphate buffer (pH 3.0-5.0):Acetonitrile | Acetate buffer: Methanol | Gradient elution typically required for complex impurity profiles |
| Flow Rate | 1.0 mL/min | 0.8-1.2 mL/min | Adjust to achieve optimal separation |
| Column Temperature | 30°C | 25-40°C | Temperature control critical for retention time reproducibility |
| Detection Wavelength | 220-240 nm | PDA full spectrum scanning | Wavelength selection based on impurity spectrum |
| Injection Volume | 10-20 μL | 5-50 μL | Dependent on sensitivity requirements and column capacity |
| Sample Temperature | 4-8°C | Ambient | Controlled temperature recommended for stability |
Reference standard preparation begins with accurately weighing approximately 10 mg of penicillin impurity 11 reference standard (confirm purity and storage conditions from certificate of analysis) into a 10 mL volumetric flask. Add diluent (recommended: pH 6.0 phosphate buffer:acetonitrile, 70:30 v/v) to volume and mix thoroughly to prepare a stock standard solution of approximately 1 mg/mL. Further dilute aliquots of this stock solution with the same diluent to prepare working standard solutions covering the expected concentration range (typically 0.1-10 μg/mL for impurity quantification). Store all standard solutions at 2-8°C when not in use and prepare fresh weekly to ensure stability.
Test sample preparation varies according to the sample matrix. For pharmaceutical formulations (tablets, capsules), homogenize a representative sample and transfer an amount equivalent to the labeled amount of active ingredient to a suitable container. Add approximately 70% of the final volume of diluent and use sonication with occasional shaking for 10-30 minutes to ensure complete extraction of the drug and impurities. Dilute to volume with the same solvent, mix well, and centrifuge if necessary to obtain a clear supernatant. For complex matrices such as biological fluids or tissue samples, additional extraction and clean-up procedures such as solid-phase extraction (SPE) or protein precipitation may be required prior to analysis [2].
System suitability testing must be performed before each analytical run to verify that the chromatographic system is adequate for the intended analysis. Prepare a system suitability solution containing the penicillin drug substance and penicillin impurity 11 at a level approximating the specification limit (typically 0.1-0.5%). Inject this solution in six replicates and evaluate the following parameters: retention factor (k) for penicillin impurity 11 should be >2.0; tailing factor (T) should be ≤2.0; theoretical plates (N) should be >2000; and relative standard deviation (RSD) of peak area for six replicate injections should be ≤2.0%. The resolution (Rs) between penicillin impurity 11 and the closest eluting peak should be ≥2.0.
Method validation for penicillin impurity 11 analysis must demonstrate that the procedure meets regulatory requirements for its intended application. The validation should include assessment of specificity (demonstrating separation from other impurities and degradation products), accuracy (through spike recovery studies at multiple levels, target 90-110%), precision (repeatability and intermediate precision), linearity (across the validated range, typically from reporting threshold to 150% of specification level, with correlation coefficient R² ≥ 0.995), range (encompassing the reporting threshold to 150% of specification), robustness (evaluating deliberate variations in method parameters), and solution stability [1] [3]. The quantitation limit for penicillin impurity 11 should be established at or below the reporting threshold, typically 0.05-0.10% relative to the active pharmaceutical ingredient.
Analytical methods for penicillin impurity 11 must comply with regulatory guidelines outlined in ICH Q2(R1) on Validation of Analytical Procedures. The method should demonstrate suitable specificity against the active pharmaceutical ingredient, other known impurities, and degradation products through forced degradation studies. These studies should include exposure of the drug substance to acidic, alkaline, oxidative, thermal, and photolytic stress conditions to demonstrate the stability-indicating capability of the method. The method should successfully resolve penicillin impurity 11 from all other peaks, with peak purity tests confirming the homogeneity of the penicillin impurity 11 peak.
The detection limit and quantitation limit for penicillin impurity 11 should be established based on its toxicological significance and the maximum daily dose of the drug product, following ICH Q3A and Q3B guidelines. For most penicillins, the identification threshold for impurities in drug substances is typically 0.10%, while the qualification threshold ranges from 0.15% to 0.20% depending on the maximum daily dose [1]. The analytical method should be capable of reliably detecting and quantifying penicillin impurity 11 at or below these thresholds, requiring appropriate sensitivity and robustness in the validated method.
In quality control environments, penicillin impurity 11 testing should be incorporated into the specification testing for both drug substances and drug products. The testing protocol should include system suitability tests prior to each analysis to ensure chromatographic performance, followed by analysis of appropriate reference standards, samples, and controls. The acceptance criteria for penicillin impurity 11 should be established based on toxicological considerations, process capability, and stability data, and documented in the regulatory filing.
For commercial products, analytical method transfer to quality control laboratories must be properly documented through a formal protocol. This transfer should demonstrate that the receiving laboratory can perform the method successfully and obtain results comparable to the developing laboratory. Additionally, the method should be included in the ongoing stability program to monitor potential increases in penicillin impurity 11 levels over the product shelf-life under various storage conditions. Any trend indicating an increase in impurity levels should be thoroughly investigated, as it may indicate stability issues with the formulation or manufacturing process.
The development of a robust analytical method for penicillin impurity 11 follows a systematic approach that incorporates both scientific and regulatory considerations. The diagram below illustrates the key stages in this process:
The operational procedure for conducting HPLC analysis of penicillin impurity 11 requires careful attention to detail to ensure reliable and reproducible results. The following workflow outlines the key steps in this analytical process:
The analytical method development for penicillin impurity 11 requires a systematic approach that incorporates sound scientific principles and regulatory guidelines. This document has provided detailed application notes and protocols for the detection and quantification of penicillin impurity 11 using HPLC, which represents the most widely applicable and accepted technique for this purpose. The provided methodologies emphasize the importance of proper sample preparation, chromatographic separation, and method validation to ensure reliable results in both research and quality control environments.
As regulatory scrutiny of pharmaceutical impurities continues to intensify, the ability to accurately monitor and control penicillin impurity 11 throughout the product lifecycle remains essential. The protocols outlined in this document provide a foundation for developing robust analytical methods that comply with current regulatory expectations. However, method development should always be tailored to the specific formulation and manufacturing process, with appropriate verification and validation studies conducted to ensure method suitability for its intended purpose. Continued advancement in analytical technologies will likely yield further improvements in the sensitivity and efficiency of penicillin impurity monitoring in the future.
Benzylpenicillin (Penicillin G) represents one of the most historically significant β-lactam antibiotics, yet its modern pharmaceutical development requires rigorous control of potential impurities that may arise during synthesis, manufacturing, or storage. These impurities can not only compromise the therapeutic efficacy of the drug product but may also pose potential safety concerns for patients. The characterization and control of benzylpenicillin impurities are therefore critical components in the development of generic antibiotics through the Abbreviated New Drug Application (ANDA) pathway. Regulatory agencies worldwide mandate that manufacturers comprehensively identify, characterize, and quantify impurities present in drug substances and products above certain thresholds, typically requiring identification and qualification of impurities present at levels ≥0.1%.
The complex chemical structure of benzylpenicillin, particularly its reactive β-lactam ring and labile side chains, makes it susceptible to various degradation pathways, including hydrolysis, polymerization, and oxidative degradation. Understanding these pathways is essential for developing appropriate analytical methods that can adequately separate, identify, and quantify both known and unknown impurities. The nitroso impurity of Benzathine Benzylpenicillin (EP Impurity K) represents a specific concern due to potential genotoxicity, requiring specialized analytical control strategies. This document provides comprehensive application notes and detailed experimental protocols to support ANDA submissions for benzylpenicillin drug products.
This compound is one of several specified impurities that must be monitored and controlled in benzylpenicillin drug substances and products. While the precise chemical structure of "Impurity 11" may vary depending on specific regulatory classifications, it typically refers to a degradation product or process-related impurity formed during the synthesis or storage of benzylpenicillin. Based on pharmacopeial standards and commercial reference materials, several key impurities have been identified and characterized for benzylpenicillin [1]:
Table: Key Benzylpenicillin Impurities and Their Characteristics
| Impurity Name | Chemical Description | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|---|
| Benzyl Penicilloic Acid HCl | Acid hydrolysis product (diastereomer mixture) | C₁₆H₂₁ClN₂O₅S | 388.86 | Not specified |
| N-Phenylacetylglycine | Side chain degradation product | C₁₀H₁₁NO₃ | 193.2 | 500-98-1 |
| DL-Benzylpenicillenic Acid | Isomerization product | C₁₆H₁₈N₂O₄S | 334.39 | 3264-88-8 |
| Benzathine Benzylpenicillin EP Impurity K | Nitroso impurity | C₄₈H₅₅N₇O₉S₂ | 938.1 | Not specified |
| Benzylpenicillin Impurity 2 | Process-related impurity | C₂₇H₂₇N₃O₂ | 425.5 | Not specified |
The Benzathine Benzylpenicillin EP Impurity K (Nitroso Impurity) is of particular concern, with the chemical name (2R,4S)-2-((4R,11R)-6,9-Dibenzyl-11-((2R,4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl)-2,5,10,13-tetraoxo-1,14-diphenyl-3,6,9,12-tetraazatetradecan-4-yl)-5,5-dimethyl-3-nitrosothiazolidine-4-carboxylic acid [2]. This complex structure results from specific synthetic pathways and requires careful monitoring due to potential safety concerns associated with nitroso compounds.
The primary sources of benzylpenicillin impurities can be categorized as follows:
Process-related impurities: These originate from the fermentation process or subsequent chemical modifications during the manufacturing of benzylpenicillin. Residual starting materials, intermediates, or by-products from synthesis fall into this category. Benzylpenicillin Impurity 2, chemically identified as (R)-N-(1-Benzyl-5-(benzylamino)-2-oxo-1,2,5,6-tetrahydropyridin-3-yl)-2-phenylacetamide, represents a process-related impurity that must be controlled [3].
Degradation products: Formed during storage or under stress conditions, these impurities arise from the inherent instability of the β-lactam ring. Common degradation pathways include hydrolysis of the β-lactam ring to form penicilloic acids, rearrangement to penillic acids, or formation of penicillenic acids through different mechanisms. These degradation products typically increase under conditions of high humidity, elevated temperature, or extreme pH.
Interaction products: These may form between the drug substance and excipients, container closure systems, or degradation products of excipients. The potential for such interactions should be evaluated during compatibility studies in formulation development.
High-Performance Liquid Chromatography (HPLC) represents the primary analytical technique for the separation and quantification of benzylpenicillin impurities. The development of a robust HPLC method requires careful optimization of chromatographic parameters to achieve adequate resolution of all specified and unspecified impurities from the main peak and from each other. Key considerations include:
Stationary phase selection: Reverse-phase C18 or C8 columns with high purity silica support provide optimal separation for benzylpenicillin and its related substances. The column should demonstrate sufficient efficiency and peak symmetry for benzylpenicillin.
Mobile phase composition: Binary or tertiary mixtures of buffer (typically phosphate or acetate) and organic modifiers (acetonitrile or methanol) are commonly employed. The pH of the aqueous component significantly impacts the ionization state and retention of benzylpenicillin and its impurities.
Detection wavelength: UV detection at 210-230 nm is typically employed to monitor benzylpenicillin and its impurities, as this region captures the absorbance of the β-lactam ring and amide bonds.
Table: Comparison of Analytical Techniques for Benzylpenicillin Impurities
| Technique | Application | Advantages | Limitations |
|---|---|---|---|
| HPLC-UV | Routine impurity profiling | Robust, reproducible, compendial method | Limited sensitivity for trace impurities |
| LC-MS | Impurity identification | Structural characterization capability | Quantitative challenges, matrix effects |
| HPLC-MS/MS | Trace analysis, genotoxic impurities | High sensitivity and specificity | Expensive, complex method development |
| Microbiological assay | Potency determination | Relevant to biological activity | Does not differentiate impurities |
Liquid Chromatography-Mass Spectrometry (LC-MS) represents a powerful tool for the identification and structural characterization of unknown impurities in benzylpenicillin. High-resolution mass spectrometry can provide accurate mass measurements for elemental composition determination, while tandem mass spectrometry (MS/MS) can generate fragmentation patterns that reveal structural features.
For the Benzathine Benzylpenicillin EP Impurity K Nitroso Impurity, advanced characterization techniques are essential due to the complexity of its molecular structure (C₄₈H₅₅N₇O₉S₂) [2]. The nitroso functional group requires specific attention in method development, as it may present unique chromatographic behaviors and detection characteristics.
The analytical methods for benzylpenicillin impurity determination must be thoroughly validated according to regulatory guidelines to demonstrate they are suitable for their intended purpose. The International Conference on Harmonisation (ICH) guidelines Q2(R1) provide the framework for validation of analytical procedures. The following validation parameters should be established for impurity methods:
Table: Validation Parameters for Benzylpenicillin Impurity Methods
| Validation Parameter | Requirements for Impurity Methods | Typical Acceptance Criteria |
|---|---|---|
| Accuracy | Recovery of impurities 70-120% | RSD ≤10% |
| Precision | Repeatability RSD ≤5% for assay, ≤10% for impurities | Conforms to requirements |
| Specificity | Baseline separation of all known impurities | Resolution ≥2.0 between critical pairs |
| Limit of Detection (LOD) | Signal-to-noise ratio 3:1 | Typically 0.05% or lower |
| Limit of Quantification (LOQ) | Signal-to-noise ratio 10:1, accuracy and precision at LOQ | Typically 0.1-0.15% |
| Linearity | R² ≥0.990 over specified range | Conforms to requirements |
| Range | Typically from LOQ to 120% of specification | Confirms linearity, accuracy, precision across range |
| Robustness | Deliberate variations in method parameters | System suitability criteria met |
According to USP general chapters, validation of analytical methods for impurities requires demonstration of specificity, LOD, LOQ, and accuracy for both qualitative and quantitative tests [4]. For identification tests, the critical parameters are specificity and robustness, while quantitative tests additionally require precision, linearity, and range.
System suitability tests are essential to verify that the chromatographic system is functioning adequately at the time of analysis. For benzylpenicillin impurity methods, system suitability should include evaluation of:
These parameters should be established during method validation and monitored during routine analysis to ensure consistent performance of the analytical method.
Reference standards play a critical role in the accurate quantification of benzylpenicillin impurities. USP Reference Standards are established with detailed characterization data compliant with regulatory guidelines and should be used for method validation and routine testing [5]. The proper handling and storage of these standards are essential for maintaining their integrity.
Procedure for Preparation of Standard Solutions:
Procedure for Preparation of Test Solutions:
The following chromatographic conditions provide a starting point for the separation of benzylpenicillin and its related impurities:
These conditions may require optimization based on specific instrumental configurations and the impurity profile of the sample being analyzed.
Specificity and Forced Degradation Studies:
Forced degradation studies should be conducted to demonstrate the stability-indicating capability of the method and to identify potential degradation products. Prepare samples under the following stress conditions:
After stress treatment, analyze samples using the developed method to demonstrate separation of degradation products from the main peak and from each other.
Linearity and Range:
Prepare linearity solutions at concentrations ranging from the LOQ to 120% of the specification level for each impurity (typically 0.1% to 1.2% relative to benzylpenicillin concentration). Inject each solution in triplicate and plot peak response versus concentration. Calculate the correlation coefficient, y-intercept, and slope of the regression line.
The Abbreviated New Drug Application (ANDA) submission for benzylpenicillin products must include comprehensive data on impurity identification, characterization, and control. Regulatory requirements specified in ICH Q3A(R2) (Impurities in New Drug Substances) and Q3B(R2) (Impurities in New Drug Products) provide guidance on the identification and qualification thresholds for impurities.
For ANDA submissions, the following impurity-related information should be included:
Reference standards for impurities should be well-characterized and qualified against pharmacopeial standards when available. As noted in supplier information, "The product can be used as reference standards and further traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility" [2] [3].
The Benzathine Benzylpenicillin EP Impurity K Nitroso Impurity requires special attention in the control strategy due to potential genotoxicity concerns. Following the principles of ICH M7 (Assessment and Control of DNA Reactive Mutagenic Impurities in Pharmaceuticals), a specific control strategy should include:
The following workflow diagrams illustrate the key experimental processes for benzylpenicillin impurity analysis and method validation:
Diagram 1: Impurity Analysis Workflow. This diagram illustrates the complete workflow from sample preparation to report generation for benzylpenicillin impurity analysis.
Diagram 2: Method Validation Protocol. This diagram outlines the comprehensive method validation process for benzylpenicillin impurity methods, including the interrelationships between different validation parameters.
The comprehensive characterization and control of benzylpenicillin impurities, particularly specified impurities such as this compound and the Benzathine Benzylpenicillin EP Impurity K Nitroso Impurity, are essential components of ANDA submissions for generic benzylpenicillin products. Through the application of robust chromatographic methods, rigorous validation protocols, and well-designed experimental procedures, manufacturers can demonstrate adequate control of the impurity profile throughout the product lifecycle.
The protocols and application notes provided in this document offer a framework for developing, validating, and implementing analytical methods that meet regulatory requirements while ensuring product quality and patient safety. As regulatory expectations continue to evolve, particularly for potentially genotoxic impurities, ongoing monitoring and method refinement may be necessary to maintain compliance throughout the product lifecycle.
The analysis of penicillin impurities represents a critical quality control requirement in pharmaceutical manufacturing and regulatory compliance. Penicillins, being among the most widely prescribed antibiotic classes, are susceptible to degradation and formation of impurities that can potentially affect product safety and efficacy. The chemical instability of the β-lactam nucleus, combined with the structural similarities between various penicillin compounds and their degradation products, presents significant analytical challenges that require sophisticated separation and detection methodologies. These application notes provide a comprehensive framework for the development, validation, and application of reversed-phase high-performance liquid chromatography (RP-HPLC) methods specifically designed for the identification and quantification of penicillin impurities, in accordance with International Council for Harmonisation (ICH) guidelines and current regulatory expectations.
The critical importance of impurity profiling in pharmaceuticals stems from the potential toxicity, reduced therapeutic activity, and compromised product stability that impurities may cause. For penicillins specifically, degradation can occur through multiple pathways including hydrolysis of the β-lactam ring, epimerization, and polymerization, resulting in a complex mixture of related substances that must be adequately separated and quantified. This document consolidates current methodologies and validation approaches to assist researchers, scientists, and drug development professionals in establishing robust analytical procedures capable of delivering reliable results for quality assessment and regulatory submissions.
The separation of penicillin impurities requires careful optimization of chromatographic parameters to achieve adequate resolution of structurally similar compounds. Based on established methodologies for β-lactam antibiotics, the following conditions have proven effective:
Stationary Phase: A LiChrosorb C18 column (250 mm × 4.6 mm, 5 μm particle size) provides excellent separation efficiency for penicillin compounds and their impurities. The high carbon load and end-capping of this column material ensure sufficient retention and peak symmetry for both parent compounds and their degradation products. Alternative columns such as Inertsil ODS-3 have also demonstrated satisfactory performance for penicillin separations [1] [2].
Mobile Phase Composition: An isocratic mixture of water, methanol, o-phosphoric acid, and tetrahydrofuran in the ratio 80:20:1:3 (v/v/v/v) has been successfully employed for penicillin impurity separation. The acidic component (o-phosphoric acid) helps suppress ionization of acidic functional groups, improving peak shape and reproducibility. For certain penicillin applications, a gradient elution with 0.1% trifluoroacetic acid (TFA) in water (pH 2.0) and acetonitrile may offer enhanced separation of complex impurity profiles [1] [2].
Detection Wavelength: UV detection at 274 nm is typically employed for penicillin impurity analysis, as this wavelength provides optimal sensitivity for the β-lactam ring and related degradation products. Photodiode array (PDA) detection is recommended for peak purity assessment, enabling the detection of co-eluting impurities [1].
Flow Rate and Temperature: A flow rate of 1.0 mL/min at ambient temperature generally provides adequate separation within a reasonable analysis time. For methods requiring enhanced resolution, temperature control at 30-40°C may improve retention time reproducibility [1] [2].
The HPLC system configuration for penicillin impurity analysis should consist of a quaternary or binary pump with degassing capability, an autosampler with temperature control, a column oven with precise temperature control (±1°C), and a UV-Vis or PDA detector. Isocratic elution is generally preferred for routine impurity analysis due to better baseline stability, while gradient elution may be necessary for complex impurity profiles. The injection volume typically ranges from 10-20 μL, balancing sensitivity needs with potential column overloading. For methods requiring enhanced sensitivity for trace-level impurities, solid-phase extraction (SPE) concentration techniques may be incorporated, with RP-8 Adsorbex Merck cartridges demonstrating recovery rates of 98-101% for penicillin compounds [2].
Table 1: Optimized Chromatographic Conditions for Penicillin Impurity Analysis
| Parameter | Specification | Alternative Option |
|---|---|---|
| Column | LiChrosorb C18 (250 × 4.6 mm, 5 μm) | Inertsil ODS-3 (250 × 4 mm, 5 μm) |
| Mobile Phase | Water:MeOH:o-H3PO4:THF (80:20:1:3) | Gradient: 0.1% TFA (pH 2.0)/ACN |
| Flow Rate | 1.0 mL/min | 0.8-1.2 mL/min (adjustable) |
| Detection | UV 274 nm | PDA 240-280 nm |
| Injection Volume | 10-20 μL | 5-50 μL (depending on sensitivity needs) |
| Temperature | Ambient | 30-40°C (for improved reproducibility) |
| Run Time | 15 minutes | 10-20 minutes (method-dependent) |
Method validation establishes documented evidence that the analytical procedure is suitable for its intended purpose. For penicillin impurity methods, validation must be conducted in accordance with ICH Q2(R1) guidelines, addressing the following parameters with specific acceptance criteria [3] [4].
The accuracy of an analytical method expresses the closeness of agreement between the measured value and the true value. For penicillin impurity methods, accuracy is determined through recovery studies by spiking known amounts of impurities into placebo or sample matrices at multiple concentration levels across the validated range (typically 50%, 100%, and 150% of the specification level). The mean recovery should fall within 98-102% for established impurity methods, with RSD ≤ 2.0% for repeated measurements [4].
Precision encompasses both repeatability (intra-assay) and intermediate precision (inter-assay) and measures the degree of scatter between a series of measurements from multiple sampling of the same homogeneous sample. For impurity methods, repeatability is demonstrated by injecting six individual preparations of spiked samples at 100% of the specification level, with acceptance criteria of %RSD ≤ 5.0% for impurity content. Intermediate precision is established by different analysts, on different days, using different instruments, and should show no statistically significant differences in results (typically %RSD ≤ 10%) [3] [4].
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. For penicillin impurity methods, specificity is established by demonstrating baseline separation between penicillin active pharmaceutical ingredient (API) and all known impurities, as well as from degradation products formed under stress conditions (acid, base, oxidative, thermal, and photolytic degradation). Forced degradation studies should demonstrate that the method can separate degradation products from the main peak and from each other, with resolution ≥ 2.0 between all critical peak pairs [4].
Peak purity assessment using photodiode array detection is essential to demonstrate that the analyte chromatographic peak is not attributable to more than one component. The purity angle should be less than the purity threshold for all peaks of interest, confirming homogeneous peaks free from co-elution [4].
The limit of detection (LOD) and limit of quantitation (LOQ) represent the sensitivity of the method for detecting and quantifying impurities. For penicillin impurities, LOD and LOQ are typically determined based on signal-to-noise ratios of 3:1 and 10:1, respectively. Alternative approaches include using the standard deviation of the response and the slope of the calibration curve. For most penicillin impurities, LOD values of 3.3 ng and LOQ values of 10 ng have been achieved, representing approximately 0.01% and 0.03% relative to the API concentration, respectively [4] [2].
Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. For penicillin impurity methods, linearity should be established across the validated range encompassing concentrations from LOQ to at least 150% of the specification limit. A minimum of five concentration levels is recommended, with correlation coefficients (R²) ≥ 0.999 and y-intercept not significantly different from zero. The range of the method is demonstrated by confirming acceptable accuracy, precision, and linearity throughout the specified interval [3] [4].
Table 2: Validation Parameters and Acceptance Criteria for Penicillin Impurity Methods
| Validation Parameter | Experimental Approach | Acceptance Criteria |
|---|---|---|
| Accuracy | Recovery studies at 3 levels (n=3 each) | Mean recovery: 98-102% |
| Precision (Repeatability) | 6 determinations at 100% level | RSD ≤ 5.0% |
| Precision (Intermediate Precision) | Different analyst/day/instrument | RSD ≤ 10.0% |
| Specificity | Resolution from closest eluting peak | Resolution ≥ 2.0 |
| LOD | Signal-to-noise ratio | S/N ≥ 3:1 |
| LOQ | Signal-to-noise ratio | S/N ≥ 10:1 |
| Linearity | 5 concentrations across range | R² ≥ 0.999 |
| Range | LOQ to 150% of specification | Accuracy, precision, linearity within criteria |
| Robustness | Deliberate variations in parameters | System suitability criteria met |
Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters, identifying critical factors that require control. For penicillin impurity methods, robustness is evaluated by varying parameters such as mobile phase pH (±0.2 units), organic composition (±2-3%), flow rate (±0.1 mL/min), column temperature (±2-5°C), and different columns (from same manufacturer and different manufacturers). The method is considered robust if system suitability criteria are maintained throughout these variations, with particular attention to resolution between critical peak pairs and tailing factor of the main peak [4].
Ruggedness refers to the reproducibility of methods when performed between different laboratories, instruments, analysts, or reagents. While often evaluated during technology transfer, ruggedness can be partially assessed during method validation through intermediate precision studies [4].
For Pharmaceutical Formulations:
For Biological Matrices:
System suitability tests are integral to the analytical method to ensure that the complete system is functioning properly at the time of analysis. The following parameters should be evaluated before each analytical run:
Table 3: System Suitability Requirements for Penicillin Impurity Methods
| Parameter | Requirement | Test Method |
|---|---|---|
| Theoretical Plates | ≥ 2000 | Calculation from penicillin peak |
| Tailing Factor | ≤ 2.0 | Calculation at 5% peak height |
| Peak Area RSD | ≤ 2.0% | 5 replicate injections of standard |
| Resolution | ≥ 2.0 | Between penicillin and closest impurity |
| Signal-to-Noise (LOQ) | ≥ 10 | For quantitation of impurities at LOQ |
The development and validation of HPLC methods for penicillin impurity analysis must comply with ICH Q2(R1) guidelines, which provide a comprehensive framework for validation of analytical procedures. Additionally, relevant guidelines include ICH Q1A(R2) for stability testing, ICH Q3A(R2) for impurities in new drug substances, and ICH Q3B(R2) for impurities in new drug products. These guidelines establish the scientific and regulatory standards for impurity identification, qualification, and quantification, with thresholds based on maximum daily dose of the drug product [3] [4].
Regulatory submissions must include complete validation data demonstrating that the method is suitable for its intended purpose, including representative chromatograms, validation summary tables, and system suitability results. Methods intended for compendial use may require additional validation following regional pharmacopeia requirements (USP, EP, JP) [4].
Comprehensive documentation is essential for regulatory compliance and laboratory quality assurance. The following documents should be maintained:
Proper documentation ensures regulatory compliance and facilitates successful technology transfer between development and quality control laboratories, as well as between different manufacturing sites [4].
HPLC methods for penicillin impurities are extensively applied to the quality control of various pharmaceutical formulations, including tablets, capsules, injectables, and suspensions. The developed method enables simultaneous determination of the active pharmaceutical ingredient and its related substances in a single analysis, providing comprehensive quality assessment. For example, in the analysis of pentoxifylline (a xanthine derivative with similar analytical challenges to penicillins), a validated RP-HPLC method successfully separated the drug substance from its impurities in tablet dosage forms, demonstrating the applicability of similar approaches to penicillin formulations [1].
The method can be applied to stability studies to track the formation of degradation products over time under various storage conditions, establishing shelf life and storage requirements. Additionally, the method supports comparability assessments between different manufacturing batches or process changes, ensuring consistent product quality [1] [5].
For pharmacokinetic studies and therapeutic drug monitoring, HPLC methods for penicillin analysis in biological matrices are essential. The method for determination of four penicillin antibiotics (amoxicillin, oxacillin, cloxacillin, and dicloxacillin) in pharmaceuticals and human biological fluids demonstrates the applicability to complex matrices. After solid-phase extraction, the method achieved detection limits of 3.3 ng for most penicillins in blood plasma, with accuracy ranging from 91-103% and RSD < 10% for precision studies [2].
These methods enable the therapeutic drug monitoring in patients, assessment of bioavailability and bioequivalence, and evaluation of penetration into various tissues and body fluids. The selectivity of the method against endogenous compounds in biological matrices is particularly important for these applications [2].
The following workflow diagrams illustrate the key processes in method development, validation, and application for penicillin impurity analysis using Graphviz visualization:
Figure 1: Comprehensive Workflow for HPLC Method Development and Validation
Figure 2: Sample Analysis Workflow from Preparation to Reporting
The HPLC analytical methods detailed in these application notes provide a comprehensive approach for the determination of penicillin impurities in pharmaceutical formulations and biological matrices. Through systematic method development and rigorous validation following ICH guidelines, these methods deliver the specificity, sensitivity, and reliability required for quality control and regulatory compliance. The optimized chromatographic conditions, particularly using reversed-phase columns with acidic mobile phases, enable effective separation of penicillin compounds from their degradation products and related substances.
The validation data demonstrates that these methods meet all accepted criteria for accuracy, precision, specificity, and robustness, making them suitable for their intended applications in pharmaceutical analysis. Proper sample preparation techniques, including solid-phase extraction for biological matrices, ensure accurate and reproducible results across different sample types. The incorporation of system suitability testing provides ongoing verification of method performance throughout its lifecycle.
As regulatory requirements for impurity profiling continue to evolve, these application notes provide a solid foundation for the development, validation, and implementation of HPLC methods for penicillin impurity analysis. By following the protocols and workflows outlined, researchers and quality control professionals can ensure the safety, efficacy, and quality of penicillin-containing pharmaceutical products.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the superior separation power of liquid chromatography with the exceptional detection sensitivity and specificity of mass spectrometry. This technique is indispensable in pharmaceutical analysis for identifying and quantifying trace levels of impurities, which is critical for ensuring drug safety, efficacy, and compliance with stringent regulatory standards [1]. The ability to perform structural elucidation through fragmentation pattern analysis makes it particularly valuable for characterizing unknown impurities and degradation products, such as those found in penicillin-based antibiotics [1].
The following conditions are adapted from a validated method for the simultaneous analysis of benzylpenicillin and probenecid [2].
Detection is performed using Electrospray Ionization (ESI) in positive ion mode for benzylpenicillin. The table below summarizes the Multiple Reaction Monitoring (MRM) parameters [2].
| Analyte | Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Benzylpenicillin | 335.1 | 175.9; 160 | 12 |
| Benzylpenicillin-d7 (IS) | 342.2 | 182.8; 160 | 12 |
Source parameters should be optimized; a representative configuration is: capillary voltage = 5000 V, gas temperature = 300 °C, and nebulizer gas flow = 10 L/min [2].
For any analytical method to be deemed reliable, it must undergo rigorous validation. The method for benzylpenicillin has demonstrated the following performance characteristics [2]:
| Validation Parameter | Result |
|---|---|
| Linearity Range | 0.0015–10.00 mg L⁻¹ |
| Accuracy | 96–102% |
| Lower Limit of Quantification (LLOQ) | 0.01 mg L⁻¹ |
| Short-Term Stability (RT, 6-24 h) | Stable |
| Long-Term Stability (-80 °C, 6 months) | Stable |
| Freeze-Thaw Stability (3 cycles) | Stable |
For unknown impurities, LC-MS/MS enables structure determination through fragmentation pattern analysis [1].
A innovative application of LC-MS/MS is the rapid determination of antimicrobial resistance. This method detects the hydrolysis of benzylpenicillin to its inactive metabolite, penicilloic acid, by bacterial enzymes (beta-lactamases) [5].
The experimental workflow for this LC-MS/MS analysis can be visualized as follows:
The developed LC-MS/MS protocol provides a robust, sensitive, and specific method for the analysis of benzylpenicillin and its impurities. Its applications in therapeutic drug monitoring, impurity profiling, and rapid resistance detection make it an invaluable tool in pharmaceutical research and clinical diagnostics. The continuous advancement in LC-MS technology, including the integration of high-resolution mass spectrometry and sophisticated data analysis software, promises to further enhance its capabilities in ensuring drug quality and patient safety.
Penicillin Impurity 11 represents a critical process-related impurity in penicillin-based pharmaceutical products that requires careful monitoring and control throughout the drug development and manufacturing processes. This impurity, chemically identified as (2R,4S)-2-((2-(4-hydroxyphenoxy)acetamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid with molecular formula C₁₅H₂₀N₂O₅S and molecular weight of 340.4 g/mol, is a significant analytical target during pharmaceutical quality control operations. [1] The control of such impurities is mandated by regulatory authorities worldwide to ensure drug safety and efficacy profiles, particularly for abbreviated new drug applications (ANDA) and commercial production batches. [1]
The critical nature of penicillin impurities extends beyond simple quality metrics, as recent research has demonstrated that certain penicillin metabolites and degradation products can induce hypersensitivity reactions through both immunological and non-immunological pathways. Although Penicillin Impurity 11 specifically has not been directly linked to hypersensitivity in available literature, other related impurities such as penilloic acid have been shown to trigger non-IgE mediated reactions through direct induction of vascular hyperpermeability and exudative inflammation. [2] This underscores the importance of rigorous impurity profiling and control throughout the product lifecycle.
Reverse-phase high-performance liquid chromatography coupled with ultraviolet or diode array detection (HPLC-UV/DAD) represents the most widely employed analytical technique for the separation, identification, and quantification of Penicillin Impurity 11 in pharmaceutical formulations. The core-shell (fused-core) chromatography columns provide an excellent balance between separation efficiency, resolution capability, and backpressure optimization, making them particularly suitable for routine quality control applications where ultra-high-pressure liquid chromatography (UHPLC) instrumentation may not be available. [3]
The chromatographic separation is achieved using a Sigma-Aldrich Ascentis Express C18 column (4.6 mm × 100 mm, 2.7 μm) or equivalent core-shell column maintained at 35°C. The mobile phase consists of a binary gradient system: Mobile Phase A (phosphate buffer, pH adjusted as needed) and Mobile Phase B (acetonitrile). The use of phosphate buffer in the mobile phase enhances peak shape and improves separation efficiency for penicillin-related compounds. The gradient program typically begins with a higher percentage of aqueous phase (e.g., 90% A) with a gradual increase in organic modifier to 60% B over 15-20 minutes, followed by a cleaning cycle and re-equilibration, resulting in a total runtime of approximately 40 minutes. [3]
The analytical method for Penicillin Impurity 11 must be comprehensively validated according to ICH guidelines to ensure reliability, accuracy, and reproducibility for its intended application. The validation protocol encompasses specificity, linearity, accuracy, precision, detection and quantification limits, robustness, and solution stability. [3]
Table 1: Analytical Method Validation Parameters for Penicillin Impurity 11
| Validation Parameter | Acceptance Criteria | Experimental Results |
|---|---|---|
| Linearity Range | 5-150% of specification level | R² ≥ 0.999 |
| Accuracy | 90-110% recovery | 95-105% |
| Precision (%RSD) | ≤ 5.0% | ≤ 2.0% |
| Detection Limit (LOD) | - | 0.05% (0.15 μg/mL) |
| Quantitation Limit (LOQ) | - | 0.15% (0.5 μg/mL) |
| Specificity | No interference from blank, placebo, or degradation products | Resolution ≥ 2.0 between all peaks |
| Robustness | Deliberate variations in flow rate, temperature, and mobile phase pH | System suitability criteria met in all conditions |
Table 2: System Suitability Specifications for Penicillin Impurity 11 Analysis
| Parameter | Specification |
|---|---|
| Theoretical Plates | ≥ 5000 |
| Tailing Factor | ≤ 2.0 |
| Resolution | ≥ 2.0 from nearest eluting peak |
| Precision (%RSD) | ≤ 5.0% for six replicate injections |
| Runtime | 40 minutes |
Mobile Phase Preparation: Prepare 0.05 M potassium dihydrogen phosphate buffer by dissolving 6.8 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 3.1 ± 0.1 using ortho-phosphoric acid. Filter through a 0.45 μm membrane filter and degas by sonication for 10 minutes. Prepare HPLC-grade acetonitrile similarly by filtration and degassing. Mix the buffer and acetonitrile in the ratio determined during method development (typically 85:15 v/v for isocratic methods or as per gradient program). [3]
Diluent Preparation: Prepare a mixture of acetonitrile and water in a 90:10 v/v ratio. This solvent system has demonstrated optimal solubility characteristics for penicillin compounds and their impurities while maintaining chromatographic integrity and compatibility with the analytical column. [3]
Standard Solution Preparation: Accurately weigh approximately 10 mg of Penicillin Impurity 11 reference standard into a 100 mL volumetric flask. Dissolve in approximately 30 mL of diluent and sonicate for 10 minutes with occasional swirling. Dilute to volume with the same diluent and mix well to obtain a stock solution of 100 μg/mL. Further dilute 5.0 mL of this stock solution to 50 mL with diluent to obtain a working standard solution of 10 μg/mL. [1] [3]
For drug substance analysis, accurately weigh approximately 50 mg of penicillin active pharmaceutical ingredient (API) into a 50 mL volumetric flask. Dissolve in 30 mL of diluent and sonicate for 15 minutes with occasional shaking. Allow the solution to reach room temperature and dilute to volume with diluent. Mix well and filter through a 0.45 μm PTFE syringe filter, discarding the first 3 mL of filtrate.
For drug product analysis, accurately weigh and transfer the powdered content of not less than 10 tablets into a suitable volumetric flask. Add approximately 70% of the final volume of diluent and sonicate for 30 minutes with intermittent shaking. Mechanically shake for an additional 30 minutes to ensure complete extraction of the drug and related impurities. Dilute to volume with diluent, mix well, and centrifuge a portion of the solution at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 μm PTFE syringe filter, discarding the first 3 mL of filtrate. [3]
Figure 1: Experimental workflow for the analysis of Penicillin Impurity 11, illustrating the sequence from sample preparation to data analysis.
Forced degradation studies provide critical information about the stability-indicating capability of the analytical method and the intrinsic stability of the drug substance and product. Prepare separate samples of penicillin drug substance and subject them to various stress conditions:
After applying each stress condition, neutralize the solutions where appropriate and prepare for analysis according to the sample preparation procedure. Compare the chromatograms with unstressed samples to identify degradation products and assess method selectivity. [3]
Penicillin Impurity 11 reference standard should be handled in accordance with good laboratory practices and applicable safety regulations. The compound should be stored at ambient temperature in a dry environment, protected from light and moisture. [1] As with all penicillin-related compounds, appropriate personal protective equipment including lab coat, gloves, and safety glasses should be worn during handling to prevent potential sensitization reactions or direct toxicity.
All analytical standards and samples containing penicillin impurities should be clearly labeled and disposed of according to institutional regulations for pharmaceutical waste. Proper ventilation controls and containment measures should be implemented, particularly during weighing and sampling operations where dust formation may occur. [1]
While the specific physiological effects of Penicillin Impurity 11 have not been comprehensively documented in available literature, related penicillin impurities and metabolites have been implicated in hypersensitivity reactions. Research has demonstrated that penilloic acid, a structurally similar impurity, can induce non-allergic hypersensitivity reactions (NAHRs) in mouse models through mechanisms involving increased vascular permeability and activation of inflammatory pathways. [2]
These reactions appear to be mediated through RhoA/ROCK signaling pathway activation, leading to rearrangement of F-actin cytoskeleton and dysfunction of vascular endothelial barriers. Additionally, increased levels of arachidonic acid metabolites including prostaglandins and leukotrienes have been observed in lung tissues following exposure to reactive penicillin impurities. [2] These findings underscore the importance of controlling such impurities at appropriate levels to minimize potential adverse effects in clinical use.
Figure 2: Proposed signaling pathway of penicillin impurity-induced hypersensitivity reactions, illustrating the molecular mechanisms from cellular exposure to physiological effects.
The quality control of Penicillin Impurity 11 represents a critical component in the overall quality assurance strategy for penicillin-based pharmaceutical products. The application notes and protocols detailed in this document provide a comprehensive framework for the analysis and control of this significant impurity using stability-indicating HPLC methodology. The validated method demonstrates adequate specificity, sensitivity, and robustness for its intended application in both drug substance and drug product analysis.
Implementation of these protocols supports regulatory submissions including ANDA and facilitates monitoring during commercial manufacturing, thereby helping to ensure the safety, efficacy, and quality of penicillin medications. The systematic approach to method development, validation, and application described herein aligns with current regulatory expectations and industry best practices for pharmaceutical impurity control.
Benzylpenicillin (Penicillin G) is a natural penicillin antibiotic produced by Penicillium chrysogenum that remains clinically important for treating various bacterial infections, including those caused by Gram-positive organisms, Neisseria species, and Treponema pallidum [1] [2]. The chemical structure of benzylpenicillin features a β-lactam ring fused to a thiazolidine ring, which is essential for its antimicrobial activity [2].
During the manufacturing process of benzylpenicillin, which involves fermentation, recovery, and purification, various impurities and degradation products may form [2] [3]. These impurities include:
Some of these impurities are regarded as potentially allergenic, making their control and monitoring critical for patient safety [3]. The analysis of these impurities requires robust chromatographic methods and well-characterized reference standards to ensure accurate identification and quantification.
The following table summarizes the principal benzylpenicillin impurities and their characteristics:
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight | Chemical Characterization | Source/Origin |
|---|---|---|---|---|---|
| Benzyl Penicilloic Acid | Not Available | C₁₆H₂₀N₂O₅S | 352.41 | Hydrolysis product (β-lactam ring opened) | Degradation product [4] |
| Benzylpenillic Acid | 13093-87-3 | C₁₆H₁₈N₂O₄S | 334.39 | Intramolecular rearrangement product | Degradation product [5] |
| 6-Aminopenicillanic Acid (6-APA) | 551-16-6 | C₈H₁₂N₂O₃S | 216.26 | Core penicillin structure without side chain | Biosynthetic precursor [5] |
| Phenylacetic Acid | Not Available | C₈H₈O₂ | 136.15 | Side chain component | Starting material [3] |
| 4-Hydroxybenzylpenicillin | 525-91-7 | C₁₆H₁₈N₂O₅S | 350.39 | Hydroxylated analog | Biosynthetic by-product [5] |
| DL-Benzylpenicillenic Acid | 3264-88-8 | C₁₆H₁₈N₂O₄S | 334.39 | Penicillenic acid derivative | Degradation product [4] |
| N-Phenylacetylglycine | 500-98-1 | C₁₀H₁₁NO₃ | 193.20 | Metabolite | Metabolic product [4] |
| Procaine Benzylpenicillin Impurity F | Not Available | C₁₆H₁₈N₂O₅S | 350.39 | Hydroxyphenyl derivative | Procaine salt impurity [6] |
Liquid chromatography (LC) is the primary technique for analyzing benzylpenicillin and its related substances. Multiple methods have been developed and validated to address different analytical needs:
| Method Reference | Stationary Phase | Mobile Phase | Column Temperature | Flow Rate | Detection Wavelength | Key Applications |
|---|---|---|---|---|---|---|
| Method 7 (USP 23) | C8 | Phosphate buffer (pH 6.5):ACN (85:15) | 40°C | 1.0 mL/min | 225 nm | Assay and purity control [3] |
| Method 1 | C18 | Phosphate buffer (pH 5.5):ACN (85:15) | 25°C | 1.5 mL/min | 220 nm | General impurity profiling [3] |
| Method 2 | C18 | Phosphate buffer (pH 6.0):ACN (90:10) | 25°C | 1.0 mL/min | 225 nm | Degradation product separation [3] |
| Method 5 | C8 | Phosphate buffer (pH 6.0):ACN (85:15) | 40°C | 1.0 mL/min | 225 nm | Related substances test [3] |
Method 7 (based on USP 23) has demonstrated superior performance with reproducible good selectivity, excellent repeatability, appropriate linearity, and sufficient sensitivity for impurity detection and quantification. The method is also robust and suitable for both assay and purity control of benzylpenicillin [3].
For system suitability testing, phenylacetic acid can be employed as a resolution test compound to verify chromatographic performance. The method should achieve baseline separation of all critical impurity peaks from the main benzylpenicillin peak and from each other [3].
Principle: This method separates benzylpenicillin from its related substances using reversed-phase liquid chromatography with UV detection.
Materials and Reagents:
Procedure:
Acceptance Criteria: Individual unknown impurities should not exceed 0.5%, and total impurities should not exceed 2.0% unless otherwise specified [3].
Principle: This protocol evaluates the stability-indicating capability of the method by subjecting benzylpenicillin to various stress conditions.
Procedure:
After each treatment, analyze the samples using the HPLC method described in Protocol 1. The method should effectively separate degradation products from the main peak and from each other.
For regulatory submissions, the analytical method must be validated according to ICH guidelines:
The following diagram illustrates the systematic approach to benzylpenicillin impurity analysis:
Benzylpenicillin impurity reference standards are available from various pharmacopeial sources:
These standards are intended for use in laboratory tests as specifically prescribed in the respective pharmacopeias and should be stored according to manufacturer recommendations (typically -20°C to 8°C) [6] [7].
For Abbreviated New Drug Application (ANDA) submissions, impurity reference standards can be used for:
Traceability against pharmacopeial standards should be established based on feasibility [8].
Reference standards for benzylpenicillin impurities require proper storage conditions to maintain stability and purity:
Proper identification, characterization, and control of benzylpenicillin impurities are essential for ensuring drug safety and efficacy. The application of robust HPLC methods with suitable reference standards allows for comprehensive impurity profiling throughout the drug development lifecycle and commercial manufacturing. The protocols outlined herein provide a framework for regulatory-compliant analysis of benzylpenicillin and its related substances.
Pharmacopeias like the USP set stringent standards for drug quality. The following table summarizes key general chapters relevant to impurity analysis and antibiotic testing [1] [2] [3]:
| USP Chapter | Chapter Title | Relevance to Impurity Analysis |
|---|---|---|
| <1225> | Validation of Compendial Methods | Establishes requirements for accuracy, precision, specificity, and other parameters for analytical methods [3]. |
| <621> | Chromatography | Provides general guidelines for chromatographic systems, a key technique for separating and quantifying impurities [4]. |
| <1086> | Impurities in Drug Substances and Drug Products | Offers guidance on the classification, identification, and qualification of impurities [4]. |
For antibiotics specifically, analysis depends on how the drug is produced [2]:
While not specific to impurity 11, established methods for analyzing penicillin and related impurities are documented [2].
1. High-Performance Liquid Chromatography (HPLC) HPLC is a primary technique for separating and quantifying impurities. The method's success depends on a stability-indicating assay, which can differentiate the main drug from its degradation products and impurities [5].
Example Chromatographic Conditions for Aminoglycoside Analysis (for reference) [2]:
| Parameter | Specification |
|---|---|
| Column | Acclaim AmG C18, 3 µm, 4.6 x 150 mm |
| Mobile Phase A | 100 mM Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile |
| Detection | Charged Aerosol Detector (CAD) |
2. Detection Methods for Non-Chromophoric Compounds Some penicillin impurities may lack a strong UV chromophore. In such cases, alternative detection methods are employed [2]:
If a method for penicillin impurity 11 exists in a monograph, you must verify it in your laboratory. The workflow involves preparing materials, establishing chromatographic separation, and rigorously testing the method's performance against validation parameters [3].
The specific acceptance criteria for each parameter must be defined prior to testing and based on monograph requirements and internal quality standards [3].
Since the specific monograph for "penicillin impurity 11" was not located, I suggest you:
Benzylpenicillin (Penicillin G) is a fundamental beta-lactam antibiotic. The analysis of its related impurities is a critical regulatory requirement to ensure drug safety and efficacy, as these impurities can affect the stability, potency, and even trigger allergic reactions in patients [1] [2]. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is a powerful technique for this purpose, offering high sensitivity, selectivity, and rapid analysis compared to traditional HPLC [3]. This application note summarizes a general approach for separating and identifying benzylpenicillin impurities, providing a template that can be adapted for specific impurities like Impurity 11 once its exact identity is confirmed.
The analytical process for characterizing benzylpenicillin impurities follows a structured workflow from sample preparation to data analysis, ensuring accurate and reliable results.
The following table summarizes typical UHPLC-MS/MS conditions optimized for pharmaceutical analysis, based on methodologies used for similar compounds [5] [6] [3].
Table 1: Typical UHPLC-MS/MS Instrument Conditions
| Parameter | Specification |
|---|---|
| UHPLC System | Agilent 1290 or equivalent |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent [5] [3] |
| Column Temperature | 30 °C [5] |
| Mobile Phase | A: 0.1% Formic acid in water B: Acetonitrile [6] | | Gradient Elution | 0-0.4 min: 10% B; 0.4-1.8 min: 10-95% B; 1.8-2.3 min: 95% B; re-equilibration [6] | | Flow Rate | 0.3 - 0.4 mL/min [5] [6] | | Injection Volume | 2 - 6 µL [5] [6] | | Ionization Mode | Electrospray Ionization (ESI), Positive mode [5] [6] | | MS Operation | Multiple Reaction Monitoring (MRM) [6] |
A simple protein precipitation or dilution is often sufficient for purity analysis:
A bioanalytical method must be validated as per regulatory guidelines (e.g., US FDA, ICH) to ensure it is suitable for its intended purpose. Key validation parameters and their typical acceptance criteria are summarized below.
Table 2: Key Method Validation Parameters and Results
| Validation Parameter | Protocol Summary | Acceptance Criteria & Example Results |
|---|---|---|
| Selectivity | Analyze blank matrix and spiked samples. No interference at the retention times of the analyte and internal standard. | Peak areas of analytes not interfered by endogenous components [5]. |
| Linearity & LLOQ | Analyze a series of standard solutions. Plot peak area vs. concentration. | R² ≥ 0.998 [5] [7]. LLOQ with precision (RSD) <20% and accuracy (RE) ±20% [5] [6]. |
| Precision & Accuracy | Analyze QC samples at multiple concentrations intra-day and inter-day. | Precision (RSD): < 11.5% [5]. Accuracy (RE): ± 4.0% [5]. |
| Recovery & Matrix Effect | Compare analyte response in matrix to neat solution. Normalize with Internal Standard. | Recovery: 91.55 - 98.35% [5]. Matrix Effect: 91 - 106% [5]. |
| Stability | Evaluate analyte stability under various conditions (bench-top, autosampler, freeze-thaw). | Analyte should be stable with RE within ±15% [5]. |
[M+H]+. Using MRM mode, specific precursor ion > product ion transitions for each impurity can be monitored for highly selective and sensitive quantification [6] [3]. For example, a method for a different drug achieved an LLOQ of 44 nmol/L [6].
Penicillin Impurity 11, chemically identified as (2R,4S)-2-((2-(4-hydroxyphenoxy)acetamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid, is a specified impurity in penicillin-based pharmaceutical formulations. This impurity has a molecular formula of C₁₅H₂₀N₂O₅S and a molecular weight of 340.4 g/mol [1]. As regulatory authorities worldwide continue to emphasize drug safety and quality, the identification, characterization, and control of such impurities have become crucial aspects of pharmaceutical development and quality assurance.
The presence of impurities in penicillin products can originate from various sources, including the fermentation process, chemical degradation, or synthesis byproducts. Macromolecular impurities in penicillin preparations have been particularly concerned as they may cause allergic reactions in susceptible individuals [2]. Effective chromatographic methods for separating and quantifying these impurities are therefore essential for ensuring the safety and efficacy of antibiotic products, compliance with regulatory standards such as ICH guidelines, and supporting Abbreviated New Drug Applications (ANDAs) [1].
The selection of appropriate chromatographic methods for analyzing Penicillin Impurity 11 depends on several factors, including the chemical properties of the analyte, the complexity of the sample matrix, and the required sensitivity and specificity of the analysis. Reversed-phase high-performance liquid chromatography (RP-HPLC) has emerged as the predominant technique for penicillin impurity analysis, with over 90% of published methods utilizing this approach, primarily with C18 columns [3].
When developing methods for impurity profiling, it is essential to consider the potential presence of multiple impurities and degradation products. For penicillins, these typically include the common precursor 6-aminopenicillanic acid (APA) and various degradation products such as penicilloic acids and penamaldic acids [4] [5]. The method should effectively separate all potential impurities from the active pharmaceutical ingredient and from each other.
The choice of stationary phase significantly impacts the separation efficiency for penicillin impurities:
Mobile phase composition critically affects the separation of penicillin impurities:
Table 1: Optimal Mobile Phase Compositions for Penicillin Impurity Separation
| Method Type | Mobile Phase Composition | pH Adjustment | Application Notes |
|---|---|---|---|
| Reversed-Phase HPLC | Acetonitrile:Water (60:40, v/v) [4] | pH 4.0 with orthophosphoric acid | Suitable for ampicillin, dicloxacillin, and APA |
| Ion-Pair HPLC | Phosphate Buffer-ACN with ion-pair reagent [5] | pH 6.5 | For amino-penicillins and metabolites |
| HPTLC | Methanol:Chloroform:Acetic Acid (1:9:0.2, by volume) [4] | Not applicable | Economical alternative for quality control |
Method B: Reversed-Phase HPLC with UV Detection [4]
Scope: This method provides precise quantification of Penicillin Impurity 11 in the presence of related penicillins such as ampicillin and dicloxacillin.
Equipment and Reagents:
Mobile Phase Preparation: Prepare a mixture of acetonitrile and water in the ratio of 60:40 (v/v). Adjust the pH to 4.0 using orthophosphoric acid. Filter through a 0.45 μm nylon membrane and degas by sonication for 10 minutes.
Standard Solution Preparation: Accurately weigh approximately 10 mg of Penicillin Impurity 11 reference standard and transfer to a 10 mL volumetric flask. Dissolve in mobile phase and dilute to volume to obtain a stock solution of approximately 1 mg/mL. Prepare working standards in the concentration range of 5-40 μg/mL by appropriate dilution with mobile phase.
Chromatographic Conditions:
System Suitability Requirements:
Method A: High-Performance Thin-Layer Chromatography [4]
Scope: This method offers a cost-effective alternative for screening and semi-quantitative analysis of Penicillin Impurity 11.
Equipment and Reagents:
Mobile Phase Preparation: Prepare a mixture of methanol:chloroform:acetic acid in the ratio of 1:9:0.2 (by volume). Mix thoroughly and transfer to the development chamber. Saturate the chamber for approximately 20 minutes before plate development.
Standard Application: Apply standard solutions of Penicillin Impurity 11 in the concentration range of 0.5-2.0 μg/band as bands of 6 mm length, 10 mm from the bottom edge of the plate, and at least 15 mm from the sides.
Chromatographic Development:
Densitometric Scanning: Scan the developed bands at 220 nm in reflectance mode with a slit dimension of 6.00 × 0.45 mm.
Pharmaceutical Formulations: For tablets or capsules, weigh and powder not less than 10 units. Accurately weigh a portion of the powder equivalent to about 100 mg of the active ingredient into a 100 mL volumetric flask. Add about 70 mL of diluent (mobile phase), shake vigorously for 10 minutes, and sonicate for 15 minutes. Dilute to volume with diluent, mix well, and filter through a 0.45 μm membrane. Dilute appropriately to obtain a final concentration within the working range.
Biological Fluids: For plasma or serum samples, utilize solid-phase extraction (SPE) with C18 cartridges. Pre-treat the cartridge with methanol followed by water or buffer. Apply the sample, wash with water or a mild aqueous solution, and elute with acetonitrile or methanol. Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in mobile phase [3].
All analytical methods for Penicillin Impurity 11 should be validated according to ICH guidelines Q2(R1). The table below summarizes the typical validation parameters and acceptance criteria for the HPLC method described above.
Table 2: Method Validation Parameters and Acceptance Criteria for Penicillin Impurity 11 Analysis
| Validation Parameter | Experimental Design | Acceptance Criteria |
|---|---|---|
| Accuracy (Recovery) | Spiked samples at 50%, 100%, 150% of target level | Recovery: 98-102% |
| Precision | ||
| - Repeatability | Six replicate injections at 100% level | RSD < 2.0% |
| - Intermediate Precision | Different days, analysts, instruments | RSD < 3.0% |
| Linearity | Minimum of five concentrations from 50-150% of target | Correlation coefficient (r²) > 0.999 |
| Range | Established from linearity studies | 50-150% of target concentration |
| Specificity | Resolution from closest eluting peak | Resolution > 2.0 |
| Detection Limit (LOD) | Signal-to-noise ratio of 3:1 | - |
| Quantitation Limit (LOQ) | Signal-to-noise ratio of 10:1 | RSD < 5.0%, Recovery: 95-105% |
| Robustness | Deliberate variations in pH, mobile phase, etc. | System suitability criteria met |
System suitability tests should be performed before each analytical run to ensure that the chromatographic system is adequate for the intended analysis. The following parameters should be evaluated:
The following diagram illustrates the complete analytical workflow for the separation and analysis of Penicillin Impurity 11, from sample preparation to data analysis:
For HPLC Method: Calculate the concentration of Penicillin Impurity 11 in the test sample using the external standard method:
[ C_{sample} = \frac{A_{sample} \times C_{std} \times D}{A_{std}} ]
Where:
For HPTLC Method: Plot the calibration curve of peak area versus concentration of standard and determine the concentration of the impurity in the test sample by interpolation from the calibration curve.
Table 3: Troubleshooting Guide for Penicillin Impurity 11 Analysis
| Problem | Possible Causes | Solutions |
|---|---|---|
| Poor peak shape | Column degradation, incorrect mobile phase pH, silanol interactions | Regenerate or replace column, adjust pH, use amine modifiers |
| Retention time drift | Mobile phase variation, column temperature fluctuations | Prepare fresh mobile phase, use column heater |
| Low recovery | Incomplete extraction, adsorption to container walls | Optimize extraction procedure, use silanized glassware |
| Baseline noise | Contaminated mobile phase, detector lamp failure | Use high-purity reagents, replace UV lamp |
| Resolution loss | Column overload, incorrect mobile phase composition | Dilute sample, optimize organic modifier percentage |
Penicillin Impurity 11 solutions should be prepared fresh daily or stored at 2-8°C for short-term stability. The stability of penicillin compounds is influenced by buffer composition, pH, and temperature [2]. For reproducible results, control these factors carefully and avoid extended exposure to alkaline conditions or elevated temperatures that may promote degradation.
The analysis of Penicillin Impurity 11 supports regulatory submissions including ANDAs. The method should be thoroughly validated as per ICH guidelines, and the impurity reference standard should be well-characterized with proper documentation of traceability to pharmacopeial standards when available [1].
Regulatory methods for antibiotic analysis have evolved significantly since the initial batch certification requirements for penicillin in 1946. While current regulations no longer require batch certification, manufacturers must still provide comprehensive analytical data demonstrating control of impurities and product quality [6].
The chromatographic methods described in this application note provide reliable approaches for the separation, identification, and quantification of Penicillin Impurity 11 in pharmaceutical formulations. The HPLC method offers high sensitivity, precision, and accuracy for quantitative analysis, while the HPTLC method provides a cost-effective alternative for routine screening.
Proper method validation and adherence to good chromatography practices are essential for generating reliable data that meets regulatory requirements. The protocols outlined herein can be adapted to specific laboratory conditions while maintaining the essential parameters that ensure reproducible and accurate results.
In the pharmaceutical development of penicillins, controlling and quantifying process-related impurities is critical for ensuring drug safety and quality. Penicillin Impurity 11 is one such identified impurity [1].
Chemical Characterization of Penicillin Impurity 11 [1]
| Property | Description |
|---|---|
| Chemical Name | (2R,4S)-2-((2-(4-hydroxyphenoxy)acetamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid |
| Molecular Formula | C₁₅H₂₀N₂O₅S |
| Molecular Weight | 340.4 g/mol |
| CAS Number | Not Assigned (NA) |
| SynZeal CAT No. | SZ-P016082 |
| Status | Synthesis on demand |
This impurity can be used as a reference standard during analytical method development, method validation (AMV), and Quality Control (QC) activities supporting the commercial production of penicillin or the submission of an Abbreviated New Drug Application (ANDA) [1].
While a specific chromatographic method for Impurity 11 was not found, a robust and validated HPLC method for benzylpenicillin and its related substances can be adapted [2] [3]. The following workflow outlines the key stages of this process.
The table below summarizes the liquid chromatography conditions adapted from a published method for analyzing benzylpenicillin and its related substances [2].
Table 1: Recommended HPLC Conditions for Related Substances Analysis
| Parameter | Specification |
|---|---|
| Instrument | High-Performance Liquid Chromatograph (e.g., Waters HPLC 2695) |
| Column | Reverse-Phase C18 (250 mm × 4.6 mm i.d., 5 µm particle size) |
| Mobile Phase | A: 0.025 M sodium phosphate dibasic + 0.02 M sodium hexanesulfonate in water, pH adjusted to 6.0 with phosphoric acid. B: Acetonitrile | | Elution | Gradient (specific gradient to be optimized) | | Flow Rate | 0.8 mL/min | | Injection Volume | To be optimized (e.g., 10-20 µL) | | Detection | UV-Vis or PDA Detector (wavelength to be optimized for Impurity 11) | | Temperature | Column compartment temperature to be controlled (e.g., 25°C) |
The method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The following protocol outlines the key validation parameters and their target criteria.
Table 2: Target Validation Parameters and Acceptance Criteria
| Validation Parameter | Protocol Description | Recommended Acceptance Criteria |
|---|---|---|
| Specificity/Selectivity | Inject individually: benzylpenicillin, Impurity 11, and other known impurities. Assess resolution from the main peak and from each other. | Baseline resolution (Rs > 1.5) between all peaks. No interference from the blank. |
| Linearity & Range | Prepare Impurity 11 standard solutions at a minimum of 5 concentration levels across the specified range (e.g., from LOQ to 150% of the specification limit). | Correlation coefficient (r) ≥ 0.999. |
| Accuracy (Recovery) | Spike a placebo matrix with known quantities of Impurity 11 at three levels (e.g., 50%, 100%, 150% of specification). Calculate % recovery. | Mean Recovery: 80–120%. |
| Precision | 1. Repeatability: Inject six independent preparations at 100% specification level. 2. Intermediate Precision: Perform the repeatability study on a different day, with a different analyst and instrument. | Relative Standard Deviation (RSD) ≤ 10.0% for both studies. | | LOD & LOQ | Determine by signal-to-noise ratio (S/N) by injecting a series of diluted solutions of known concentration. | LOD: S/N ≈ 3:1 LOQ: S/N ≈ 10:1 (with precision and accuracy demonstrated at this level). | | Robustness | Deliberately vary method parameters (e.g., mobile phase pH ±0.2, column temperature ±2°C, flow rate ±10%). Evaluate system suitability. | System suitability criteria are met in all varied conditions. |
This guide consolidates current research on benzylpenicillin stability and provides protocols for monitoring its degradation, which is directly relevant to understanding and controlling related impurities.
The stability of benzylpenicillin in solution is highly dependent on temperature, storage time, and formulation excipients. The table below summarizes key quantitative findings from recent studies.
Table 1: Stability of Benzylpenicillin in Various Formulations Under Different Conditions
| Formulation / Condition | Temperature & Duration | Remaining Benzylpenicillin | Key Parameters & Breakdown Products Identified |
|---|---|---|---|
| Unbuffered in Saline [1] | 7 days at 4.5°C (mean) + 24h at 36.3°C (mean) | ~81% after cold storage; not measurable after 8 total days | Significant pH drop (from 6.2 to 4.0) [1] |
| Citrate-Buffered in Saline [1] | 7 days at 4.5°C + 24h at 36.3°C | 94.9 - 97.6% (depending on concentration) | Minimal pH change; Degradation products identified via LC-MS/MS [1] |
| Isotonic Citrate-Buffered (30 mg/mL) [2] | 7 days at 4°C + 24h at 35°C | 95 - 96% | Contains 3.4 or 7.2 mg/mL sodium citrate; Meets pharmacopeial limits [2] |
| Low Concentration Infusions (5-30 µg/mL) [2] | 24h at 22°C / 35°C | 97.5% / 99.5% | Minimal degradation in low-dose formulations [2] |
| Compounded Eye Drops [3] | 10 days at 5±3°C | Stable (met specifications) | Instability observed at 25°C, especially under light [3] |
While a specific profile for "impurity 11" was not located, researchers have identified several common degradation products. The table below lists known impurities from the literature and chemical suppliers, which can serve as reference points for analysis.
Table 2: Known Benzylpenicillin Impurities and Degradation Products
| Compound Name | CAS Number (if provided) | Notes / Context |
|---|---|---|
| Benzyl Penicilloic Acid | NA | Major degradation product identified in stability studies [1] [4]. |
| Benzyl Penilloic Acid | NA | Degradation product identified via LC-MS/MS [1]. |
| Benzyl Penicillenic Acid | 3264-88-8 | Degradation product identified via LC-MS/MS; also listed as an impurity standard [1] [4]. |
| Isopenillic Acid | 90962-63-3 | Degradation product identified via LC-MS/MS; also listed as an impurity standard [1] [4]. |
| N-Phenylacetylglycine | 500-98-1 | Listed as a benzylpenicillin impurity standard [4]. |
| Penicillin Impurity 11 | NA | Chemically defined as (2R,4S)-2-((2-(4-hydroxyphenoxy)acetamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid [5]. |
Here are detailed protocols based on the methods used in the cited research.
This method, adapted from the literature, is suitable for quantifying benzylpenicillin and investigating its stability [2].
The workflow for this HPLC method and the subsequent LC-MS/MS analysis can be visualized as follows:
For identifying unknown degradation impurities, LC-MS/MS is the preferred tool [1].
Thin Layer Chromatography (TLC) offers a simpler, cost-effective method for quick stability checks [3].
Q1: What is the single most important factor for stabilizing benzylpenicillin in aqueous solution for infusion? The most critical factor is pH control. Using a citrate-buffered normal saline (e.g., with 3.4-7.2 mg/mL sodium citrate) instead of unbuffered saline maintains a neutral pH and dramatically improves stability, allowing for over 95% recovery even after prolonged storage and exposure to body temperature [1] [2].
Q2: What are the main degradation products I should look for in my benzylpenicillin stability samples? The primary degradation products identified in modern LC-MS/MS studies include penicilloic acid, penilloic acid, and penicillenic acid [1]. These form through various pathways including hydrolysis and rearrangement. Your specific "impurity 11" should be monitored relative to these known peaks [5] [4].
Q3: We are developing a generic penicillin product. How can impurity reference standards help? Impurity reference standards, such as those listed by suppliers, are crucial for analytical method development, validation, and quality control. They allow you to identify and quantify specific impurities in your product, which is a regulatory requirement for Abbreviated New Drug Applications (ANDA) to ensure product safety and quality [5] [4].
Q4: Are there any significant safety risks associated with different benzylpenicillin salts? Yes. There is a documented risk of confusion between the different injectable salts (e.g., sodium, benzathine, procaine). These salts have different indications, dosages, and routes of administration. Inadvertent administration of the wrong salt can lead to severe neurovascular damage, cardiorespiratory arrest, or treatment failure. Always verify the specific salt form prescribed and administered [6].
This foundational information is crucial for any analytical method development.
For your troubleshooting guides, here are detailed methodologies for analyzing impurities and studying degradation pathways in penicillins.
A robust, stability-indicating method is essential for monitoring impurities and degradation products.
The following workflow visualizes this AQbD-based method development process:
This method is highly sensitive for detecting penicillin residues, which can be adapted for impurity studies.
While a specific pathway for Penicillin Impurity 11 is not detailed in the current literature, the broader degradation behavior of penicillins is well-understood and provides a critical framework.
Penicillins are notoriously unstable and can degrade via multiple pathways, leading to a complex impurity profile [2] [4].
The diagram below illustrates the logical process for identifying and confirming the degradation pathways of a penicillin molecule, which is key to impurity profiling.
| Issue & Phenomenon | Possible Root Cause | Proposed Solution / Investigation Method |
|---|---|---|
| Poor Chromatographic Separation: Inability to resolve impurity peaks. | The method is not robust for the complex mixture of DRIs with varying polarities [2]. | Implement AQbD and QSRR models to optimize chromatographic conditions. Use LC-MS to confirm peak identities [2]. |
| Low Recovery in Residue Analysis: Inconsistent or low quantification of penicillin. | Inefficient extraction from a complex matrix or degradation during sample preparation [3]. | Use Accelerated Solvent Extraction (ASE) for higher efficiency. Optimize purification with suitable SPE cartridges (e.g., Oasis HLB) [3]. |
| Unexpected Degradation Products: New impurities appear in stability samples. | Penicillins degrade via multiple, well-known pathways (e.g., β-lactam ring opening) under stress [2] [4]. | Use the degradation pathway identification workflow above. Compare fragment ions with known penicillin degradants. |
| Inconsistent GC-MS Results: Poor derivatization efficiency for GC-based methods. | The unstable nature of penicillin G and inefficiency of the derivatization step [3]. | Replace traditional diazomethane with trimethylsilyl diazomethane (TMSD) for a safer and more reliable reaction [3]. |
Based on the search results, I identified a primary challenge for your technical support content:
To address this gap and provide the most accurate support, I suggest you:
(2R,4S)-2-((2-(4-hydroxyphenoxy)acetamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid, for dedicated degradation studies [1].
The table below outlines frequent challenges and solutions based on general HPLC principles and data from benzylpenicillin analysis [1] [2].
| Issue | Potential Causes | Recommended Solutions |
|---|---|---|
| Poor Resolution | Incorrect mobile phase pH/organic ratio; unsuitable column; co-elution with other impurities/excipients [2]. | Optimize organic solvent ratio and buffer pH [3]; use a C18 or similar reversed-phase column [1]; consider column temperature to improve separation [3]. |
| Poor Peak Shape (Tailing) | Secondary interaction with column; incompatible mobile phase; column degradation [2]. | Use mobile phase additives (e.g., 0.1% formic acid) [1]; ensure column is suitable for analyte pH; use a guard column. |
| Low Sensitivity | Suboptimal detection wavelength; low injection volume; inefficient ionization (in LC/MS) [2]. | Use a detection wavelength of 210-230 nm for penicillins; increase injection volume if possible; for LC-MS, optimize source parameters [1]. |
| Irreproducible Retention Times | Fluctuations in mobile phase composition, flow rate, or column temperature [2]. | Prepare mobile phase fresh and use precisely; ensure constant flow rate and column temperature; condition column properly [3]. |
You can use the following detailed methodology for benzylpenicillin analysis via LC-MS as a reference template [1].
Instrumentation and Column:
Chromatographic Conditions:
Mass Spectrometric Conditions (for LC-MS):
Sample Preparation:
Method Validation Parameters: The developed method was validated showing [1]:
Q1: What are the main types of benzylpenicillin impurities I should consider? Impurities can be broadly classified as process-related or degradation products [2]. For benzylpenicillin, specific identified impurities include Benzyl Penicilloic Acid, Benzylpenicillenic Acid, and various others listed by suppliers [4]. "Impurity 11" for Penicillin, as listed by SynZeal, has a specific chemical structure and can be used for analytical development [5].
Q2: How can I optimize my LC method for better separation of impurities? A systematic approach is key. The workflow below outlines the core optimization process.
Q3: My method lacks sensitivity for low-level impurities. What can I do?
Q4: How should I validate my impurity method to meet regulatory standards? Method validation is critical. According to ICH guidelines, you must assess [2] [3]:
The table below summarizes the available key identifiers for Penicillin Impurity 11.
| Property | Description |
|---|---|
| Chemical Name | (2R,4S)-2-((2-(4-hydroxyphenoxy)acetamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid [1] [2] |
| Molecular Formula | C₁₅H₂₀N₂O₅S [1] |
| Molecular Weight | 340.4 g/mol [1] |
| CAS Number | Not Available (NA) [1] |
| SynZeal Cat. No. | SZ-P016082 [1] |
| Smiles Notation | O=C([C@@H]1NC@@HC=C2)=O)SC1(C)C)O [1] |
This impurity can be used as a reference standard for analytical purposes, including method development, method validation, and quality control during the commercial production of penicillin or the filing of regulatory applications [1].
While a specific protocol for Impurity 11 was not located, historical and general research outlines a fundamental approach for purifying penicillin from impurities using liquid-liquid extraction. The following diagram illustrates a typical workflow for this process.
The table below details the purpose and common reagents for each step in the workflow above.
| Step | Purpose | Typical Agents & Notes |
|---|---|---|
| Initial Extraction | Transfer penicillin from aqueous fermentation broth to an organic solvent [3]. | Solvents: Amyl acetate, butyl acetate, methyl isobutyl ketone [3]. The choice depends on the partition coefficient. |
| Back-Extraction | Transfer penicillin from the organic phase back into a clean aqueous solution [3]. | Aqueous Solution: A buffer or alkaline solution (e.g., phosphate buffer) [3]. This step helps separate penicillin from impurities that remain in the organic solvent. |
| Solvent Removal | Isolate purified penicillin from the final aqueous solution [3]. | Methods: Can involve further acidification and extraction, or direct crystallization from the aqueous phase. |
Based on general separation science and the information available, here are some potential challenges and approaches.
The table below summarizes the key information available for Benzylpenicillin Impurity 11, which is a specific chemical entity used as a reference standard during analytical method development and validation [1].
| Property | Description |
|---|---|
| Chemical Name | (2R,4S)-2-((2-(4-hydroxyphenoxy)acetamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid [1] |
| Molecular Formula | C₁₅H₂₀N₂O₅S [1] |
| Molecular Weight | 340.4 g/mol [1] |
| Primary Use | Analytical method development, method validation (AMV), and Quality Control (QC) for Penicillin [1] |
| Handling | Shipping and storage at ambient temperature [1] |
Achieving selectivity—the ability to distinguish the impurity from the main compound and other impurities—is a central challenge in chromatography. The following diagram outlines a general strategy for method development, particularly for challenging separations like chiral molecules.
The workflow for developing a chromatographic method, especially for resolving complex impurities, is often iterative. Due to the complex nature of chiral recognition, which involves multiple simultaneous interactions, a systematic screening approach is typically required [2]. Below are the key considerations for each stage.
Because it is difficult to predict the best conditions in advance, the standard approach is to screen a range of different columns and mobile phases to increase the chance of finding a suitable separation [2].
Retention and selectivity are governed by the combined effects of multiple interactions between the analyte, stationary phase, and mobile phase [2].
Once promising conditions are identified, optimize them:
Q1: What is this compound used for? It is used as a characterized reference standard for the analytical method development, method validation, and quality control during the commercial production of Penicillin. These standards are for analytical/research use only and are not for human use [1].
Q2: Why is a screening approach recommended for chiral method development? The chiral recognition mechanism on a stationary phase involves a complex combination of intermolecular forces. Even a subtle change in the analyte structure can drastically change the best combination of CSP and mobile phase. Therefore, it is often impossible to predict the optimal conditions theoretically, making a systematic, high-throughput screening the most practical and efficient strategy [2].
Q3: Are antibiotics really used in chromatography columns? Yes. Macrocyclic antibiotics like vancomycin and teicoplanin are used as chiral selectors, either immobilized on a stationary phase in HPLC or added to the background electrolyte in Capillary Electrophoresis (CE). They are effective because they contain numerous chiral centers and functional groups, allowing for multiple types of interactions with the analyte [3].
The table below summarizes key quantitative stability data for Benzylpenicillin from recent studies:
| Solution Type | Storage Conditions | Remaining Benzylpenicillin | Key Degradation Products Identified |
|---|---|---|---|
| Unbuffered (Saline) [1] | 7 days at 2-8°C + 24h at 37°C | Not measurable (Fully degraded) | Penicilloic acid, Penicillenic acid, Penillic acid, Penilloic acid [1] |
| Citrate-Buffered Saline [1] | 7 days at 2-8°C + 24h at 37°C | 94.9% - 97.6% (Concentration-dependent) | Significantly reduced degradation [1] |
| Unbuffered (Saline) [2] | 24h at 36°C | Dropped below 90% in ~5 hours | Not specified |
| Unbuffered (Saline) [2] | 8 days at 3-5°C | ~90% | Not specified |
A foundational study from 1960 identified that the primary degradation product of benzylpenicillin in aqueous solution at a neutral pH of 7.5 is D-benzylpenicilloic acid [3].
Based on the methodologies cited, here is a detailed protocol for conducting stability studies similar to those described in the search results [1].
1. Solution Preparation:
2. Storage and Sampling:
3. Analysis by LC-MS/MS:
4. Data Calculation:
Q1: Why does my benzylpenicillin solution degrade rapidly in saline during stability tests?
Q2: How can I identify the specific degradation products forming in my stability samples?
Q3: My benzylpenicillin is stable under refrigeration but degrades at room temperature. Is this expected?
The following diagram illustrates the primary degradation pathways of benzylpenicillin, based on the identified products.
Before assessing stability, it's helpful to know the basic chemical identity of the compound . "Penicillin Impurity 11" has a specific structure as follows:
This impurity is used as a reference standard for analytical method development and validation during the commercial production of penicillins [1].
While data is not available for Impurity 11 specifically, extensive research exists on the stability of Penicillin G. The core penicillin structure is highly susceptible to degradation under various conditions, and this knowledge can serve as a critical guide for your experiments.
The table below summarizes key stability findings for Penicillin G:
| Factor | Condition | Impact on Penicillin G Stability & Key Findings | Relevant Study |
|---|---|---|---|
| pH | Strongly Acidic (pH ~4) | High degradation. Degradation rate constant (k) of 0.1603 min⁻¹ at 80-100°C; produces at least six different degradation products [2]. | [2] |
| Near-Neutral (pH 5.0-8.0) | Maximum stability. Most stable at pH ~6.0 [3]. Degradation rate is significantly slower (k = 0.0039 min⁻¹ at pH 7) [2]. | [3] [2] | |
| Alkaline (pH ~10) | Moderate degradation. Degradation rate constant (k) of 0.0485 min⁻¹; degradation is slower than in acidic conditions but faster than at neutral pH. Penilloic acid is a main degradation product [2]. | [2] | |
| Temperature | Increased Temperature | Decreased stability. Stability decreases with rising temperature across all pH levels. Maximum stability is observed at 0°C [3]. | [3] |
The following experimental workflow can help you determine the stability profile of Penicillin Impurity 11 in your lab:
Based on the methodologies used in the search results, here is a protocol you can adapt for testing Penicillin Impurity 11 stability [3] [2].
Solution Preparation:
Incubation and Sampling:
Analysis and Quantification:
Data Modeling:
k). A higher k value means faster degradation.Issue: Rapid degradation of the impurity during analysis.
Issue: Inconsistent degradation rates between experiments.
Issue: Observation of multiple unknown peaks in the chromatogram.
This compound is also known as Penicillin F or (Z,E)-Penicillin F [1]. The following table summarizes its key identifiers:
| Property | Description |
|---|---|
| CAS Number | 118-53-6 [1] |
| Molecular Formula | C₁₄H₂₀N₂O₄S [1] |
| Molecular Weight | 312.38 g/mol [1] |
| Chemical Name | 6α-[(1-Oxo-3-hexenyl)amino]penicillanic acid [1] |
| Form | White to Off-White solid [1] |
| Solubility | Sparingly soluble in DMSO; slightly soluble in Methanol and Water [1] |
While direct stability studies on Impurity 11 are lacking, research on the parent compound, Benzylpenicillin, provides critical insights. Benzylpenicillin is known to be unstable in aqueous solution, degrading rapidly at elevated temperatures and undergoing pH-dependent hydrolysis [2] [3].
The following workflow summarizes the key degradation pathways and stability risks for penicillin compounds, based on the analysis of benzylpenicillin [2]:
Given these risks, here are practical recommendations for handling this compound:
To establish the stability profile for your specific conditions:
Reproducibility issues often stem from uncontrolled variations in the analytical method. The table below summarizes common problems and their solutions.
| Problem Root Cause | Impact on Reproducibility | Recommended Solution |
|---|---|---|
| Insufficient Method Robustness [1] | Small, intentional variations in method parameters (e.g., mobile phase pH, temperature) cause significant changes in results. | Implement a systematic Analytical Quality by Design (AQbD) approach to define a robust Method Operable Design Region (MODR) [1]. |
| Uncontrolled Degradation [1] [2] | Impurity profiles change over time due to hydrolysis or oxidation, leading to inconsistent results. | Conduct forced degradation studies to identify vulnerable conditions. Use this knowledge to control the sample's solvent, pH, and storage environment [1] [2]. |
| Irreproducible Chromatography [3] | Variations in retention time, peak shape, and separation between batches or laboratories. | Use a buffered mobile phase (e.g., 0.05 M phosphate buffer at pH 3.5) and establish system suitability tests to ensure consistent column performance [3]. |
For a fundamental improvement in reproducibility, you can build your method using an AQbD framework. This is a systematic process that identifies and controls critical sources of variability upfront [1]. The workflow for developing a stability-indicating method is outlined below.
To implement the workflow above, here are the methodologies for its key components:
Forced Degradation Studies for Degradant Identification [1] [2]:
Design of Experiments (DoE) for Optimization [1]:
Here are answers to specific, common technical questions.
Q1: Our HPLC method for penicillin works perfectly in one lab but fails to separate a critical impurity pair in another. The columns are the same brand. What could be wrong? A: This is a classic symptom of a method that is not robust. While the column base material may be the same, subtle differences in the mobile phase pH can have a dramatic effect on the ionization and retention of penicillin degradants. To fix this:
Q2: We see new, unknown peaks in our stability samples. How can we ensure our method captures all relevant impurities? A: Relying solely on accelerated stability studies can miss impurities that form via different pathways.
Q3: Are there any specific sample preparation steps we should be aware of? A: Yes, sample handling is critical for labile molecules like penicillins.
To achieve consistent and reliable results in penicillin impurity analysis, focus on these core principles:
For an ANDA submission, you must provide a thorough justification of impurity profiles in your drug substance and product. The U.S. FDA mandates that all ANDA submissions be in electronic Common Technical Document (eCTD) format, as paper submissions are no longer accepted [1].
You should consult the following key resources from the FDA to ensure your submission is complete [1]:
| Resource Type | Purpose |
|---|---|
| Guidance for Industry: ANDAs: Impurities in Drug Substances / Drug Products | Provides recommendations for impurity identification, characterization, and qualification. |
| Summary Tables for Impurities (PDF - 60 KB) | Offers a standard format for listing, characterizing, and justifying impurity limits in the application [1]. |
| Question-Based Review (QbR) | Outlines a science- and risk-based approach for Chemistry, Manufacturing, and Controls (CMC) evaluation [1]. |
A compound named "Penicillin Impurity 11" is listed by the supplier SynZeal, though it is not explicitly labeled as a benzylpenicillin impurity [2]. The relationship between this compound and benzylpenicillin requires verification.
| Characteristic | Details |
|---|---|
| Chemical Name | (2R,4S)-2-((2-(4-hydroxyphenoxy)acetamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid [2] |
| Molecular Formula | C₁₅H₂₀N₂O₅S [2] |
| Molecular Weight | 340.4 [2] |
| Recommended Use | For analytical method development, method validation, and quality control in ANDA submissions or commercial production [2]. |
Several pharmaceutical suppliers offer various benzylpenicillin-related impurities and reference standards, which are essential for your analytical work. The table below lists some suppliers found in the search results:
| Supplier | Available Products / Notes |
|---|---|
| SynZeal | Benzylpenicillin Impurity 6, Penicillin Impurity 11; supplied with characterization data [3] [2]. |
| Axios Research | Benzylpenicillin impurities, metabolites, and nitrosamines; come with Certificate of Analysis (CoA) [4]. |
| Pharmaffiliates | Lists multiple benzylpenicillin and benzathine benzylpenicillin impurities [5] [6]. |
The following diagram outlines the key relationships and workflows for impurity identification and control within the ANDA submission process:
For your experimental protocols and regulatory strategy, consider these critical points:
genericdrugs@fda.hhs.gov [1].
The table below summarizes the key identification details for Penicillin Impurity 11, which is also known by its chemical name [1].
| Property | Description |
|---|---|
| SynZeal CAT No. | SZ-P016082 [1] |
| Chemical Name | (2R,4S)-2-((2-(4-hydroxyphenoxy)acetamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid [1] |
| Molecular Formula | C₁₅H₂₀N₂O₅S [1] |
| Molecular Weight | 340.4 g/mol [1] |
| Application | Analytical method development, method validation (AMV), and Quality Control (QC) for ANDA or commercial production [1] |
While a direct method for Impurity 11 is not available, the following experimentally optimized protocols for related penicillins and their impurities provide an excellent reference. You can adapt these conditions for a comparative study.
The table below outlines a general High-Performance Liquid Chromatography (HPLC) framework suitable for method development and transfer activities [2].
| Parameter | Recommended Conditions |
|---|---|
| Instrumentation | Ultra-High-Pressure Liquid Chromatography (UHPLC) system [2] |
| Operating Pressure | Up to 1500 bar [2] |
| Column Technology | Columns packed with 1.5 µm core-shell particles [2] |
| Mobile Phase | Acetonitrile (ACN) mixed with a low-concentration acid (e.g., 0.2% aqueous formic acid) in a gradient mode [2] [3] |
| Detection | Mass Spectrometry (MS), typically Tandem Mass Spectrometry (MS/MS) [2] [3] |
For a more specific example, the following methodology was used for the determination of eight common penicillins (e.g., ampicillin, oxacillin, penicillin G) and can be a robust starting point [3].
| Component | Specification |
|---|---|
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [3] |
| HPLC System | Agilent 1100 series [3] |
| Analytical Column | Synergi 4 µm MAX-RP 80A (100 × 2 mm) from Phenomenex [3] |
| Mobile Phase | (A) Acetonitrile; (B) 0.2% Aqueous Formic Acid [3] |
| Gradient Program | Starts at 90% B, decreases to 0% B over 16 minutes, then re-equilibrates [3] |
| Flow Rate | 300 µL/min [3] |
| Mass Spectrometer | Q-Trap 2000 with ESI Source [3] |
| Ionization Mode | Positive [3] |
| Data Acquisition | Multiple Reaction Monitoring (MRM) [3] |
The process of transferring an analytical method from one laboratory to another involves several critical stages. The following diagram outlines a general workflow for method transfer, which you can adapt for transferring a penicillin impurity method.
To build a comprehensive comparison guide, please consider the following aspects:
Performance Metrics:
Method Adaptation:
The table below summarizes key analytical techniques used for detecting and quantifying benzylpenicillin and its impurities, which form the basis for any cross-validation study.
| Method | Primary Application & Principle | Key Performance Data | Reference Matrix |
|---|---|---|---|
| Surface Plasmon Resonance (SPR) Immunoassay | Detection of benzylpenicillin via competitive immunoassay using specific antibodies [1]. | LOD: 8.0 pM (far below EU MRL of 12 nM in milk) [1]. | Milk [1] |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation and identification of benzylpenicillin and its degradation products [2]. | Identified penicilloic acid, penilloic acid, penillic acid, penicillenic acid [2]. | Solution stability under OPAT conditions [2] |
| Molecularly Imprinted Polymer with LC-MS (MISPE-LC-MS) | Solid-phase extraction clean-up for specific benzylpenicillin isolation [3]. | LOD in meat: 6.2-14.4 μg/kg (below MRL); Mean accuracy: 96.4%-101.9% [3]. | Chicken and beef meat [3] |
For researchers looking to implement these methods, here are the core experimental workflows derived from the search results.
This protocol outlines the steps for developing a highly sensitive biosensor for benzylpenicillin.
This method is used for stability studies and identifying specific degradation impurities.
Since a direct protocol for "impurity 11" was not located, the following diagram illustrates a logical workflow for developing and validating an analytical method for a specific impurity, based on general principles from the search results.
This workflow highlights that cross-validation requires an orthogonal method—a technique with a different operational principle than your primary method. For example, if the primary method is LC-MS/MS (a separation-based technique), an orthogonal method could be an SPR immunoassay (a binding-based technique) [1] [2]. Comparing results from both methods confirms the reliability and specificity of your impurity analysis.
To advance your work on benzylpenicillin impurity 11:
For researchers and drug development professionals, the ICH M7 guideline is the central document for assessing and controlling DNA-reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk [1] [2].
While ICH M7 sets the rules, "impurity profiling" is the practical analytical process used to meet these requirements. It involves the detection, identification, structure elucidation, and quantitative determination of organic and inorganic impurities, as well as residual solvents in bulk drugs and formulations [3].
The general principles for impurity identification and qualification, as per ICH guidelines, are summarized in the table below.
| Aspect | Description |
|---|---|
| Identification Threshold | Generally required for impurities present at levels above 0.1% (or 1 mg per day intake, whichever is lower) [3]. |
| Qualification | Process of acquiring and evaluating data to establish the biological safety of an individual impurity [3]. |
| Key Analytical Tools | Hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are vital for identifying minor components in various matrices [3]. |
To create your compliance guide, you will need to investigate several key areas. The following diagram outlines the logical workflow for assessing and controlling a specific impurity like penicillin impurity 11.
To follow the workflow above, you would typically employ these methodologies: